Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of CAS 27429-67-0
Executive Summary In the landscape of preclinical drug discovery and rational molecular design, ortho-phenylenediamines serve as privileged building blocks for the synthesis of diverse heterocyclic pharmacophores. CAS 27...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of preclinical drug discovery and rational molecular design, ortho-phenylenediamines serve as privileged building blocks for the synthesis of diverse heterocyclic pharmacophores. CAS 27429-67-0 , formally named 3-Amino-4-(piperidin-1-yl)benzonitrile , stands out as a highly specialized bifunctional intermediate. Featuring a nucleophilic piperidine ring, a primary amine, and an electron-withdrawing nitrile group, this compound is engineered for the downstream assembly of targeted kinase inhibitors and complex benzimidazole scaffolds.
This whitepaper, designed for research chemists and drug development professionals, provides an authoritative dissection of the physical and chemical properties of CAS 27429-67-0. It details causal mechanistic workflows, self-validating experimental protocols, and the downstream signaling blockade logic achieved through its derivatives.
Molecular & Physicochemical Profiling
Understanding the innate physical properties of CAS 27429-67-0 is paramount for predicting its solubility, reactivity, and chromatographic behavior during synthetic workflows. The unique "push-pull" electronic system—driven by the electron-donating amine/piperidine groups at the meta and para positions relative to the electron-withdrawing nitrile group—imparts distinct spectroscopic and physical characteristics.
Causality of Physical State and Appearance
CAS 27429-67-0 typically presents as a pale-yellow to yellow-brown solid[1]. This distinctive coloration is not a byproduct of impurities; rather, it is directly caused by the extended conjugation of the aromatic ring combined with the donor-acceptor electronic push-pull system, which shifts the absorption spectrum into the blue-violet region. Furthermore, its solid state at ambient temperature is dictated by the strong intermolecular hydrogen bonding facilitated by the primary amine (-NH₂), coupled with dipole-dipole interactions from the nitrile (-C≡N) group.
Quantitative Properties Summary
The quantitative physicochemical data for CAS 27429-67-0 are summarized in the table below for rapid reference in laboratory environments:
The generation of CAS 27429-67-0 requires a highly controlled, two-step synthetic pathway starting from commercially available 4-fluoro-3-nitrobenzonitrile. The sequence leverages the predictable electronic effects of the aromatic substituents to ensure high regioselectivity and chemoselectivity.
Figure 1: Stepwise synthetic workflow and SNAr logic yielding CAS 27429-67-0.
Standard Operating Procedures (SOP): Self-Validating Protocol
As an Application Scientist, I prioritize protocols that include built-in validation fail-safes. The following step-by-step methodology incorporates mandatory In-Process Controls (IPCs) to ensure the chemical integrity of the cascade.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the fluorine atom with piperidine to form the intermediate.
Causality for Reactant Choice: The highly electron-withdrawing -NO₂ and -CN groups severely deplete the electron density at the C4 position of the benzene ring. This lowers the activation energy for the formation of the Meisenheimer complex, making the C-F bond exceptionally susceptible to attack by piperidine. Potassium carbonate (K₂CO₃) is chosen as a mild base to scavenge the HF byproduct without risking the hydrolysis of the sensitive nitrile group.
Procedure:
Dissolve 1.0 equivalent of 4-fluoro-3-nitrobenzonitrile in anhydrous DMF.
Add 2.0 equivalents of K₂CO₃, followed by the dropwise addition of 1.2 equivalents of piperidine.
Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.
Self-Validation (IPC): Withdraw a 50 µL aliquot and quench in H₂O/EtOAc. Run Thin Layer Chromatography (TLC; Hexane:EtOAc 3:1). The reaction is valid to proceed only when the starting material spot (Rf ~0.4) is completely consumed. Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm the intermediate mass [M+H]⁺ = 232 m/z.
Step 2: Chemoselective Reduction
Objective: Reduce the nitro group (-NO₂) to a primary amine (-NH₂) without affecting the nitrile (-CN).
Causality for Reactant Choice: Catalytic hydrogenation (e.g., strong H₂ over Pd/C) poses a severe risk of over-reducing the cyano group to a primary alkylamine. Using Iron (Fe) powder in Acetic Acid (AcOH) operates via a single-electron transfer mechanism that is highly chemoselective for nitro groups, leaving the nitrile perfectly intact.
Procedure:
Dissolve the intermediate from Step 1 in a 4:1 mixture of EtOH:AcOH.
Add 5.0 equivalents of finely divided Iron powder.
Stir at 60°C for 2 hours.
Filter through a Celite pad to remove iron salts, neutralize with saturated NaHCO₃, and extract with dichloromethane.
Self-Validation (Quality Control): Characterize the final product via ¹H-NMR (DMSO-d₆). The protocol is considered successful only if a broad singlet appears at ~5.0 ppm, integrating for exactly 2 protons, representing the newly formed -NH₂. LC-MS must confirm the exact molecular weight of CAS 27429-67-0 at [M+H]⁺ = 202 m/z.
Applications in Drug Discovery & Target Inhibition
In the realm of pharmacology, CAS 27429-67-0 is not an end-product but a strategic intermediate. Because it possesses an ortho-diamine structural motif, it readily undergoes cyclocondensation reactions with various aldehydes or carboxylic acids to generate benzimidazoles . The piperidine appendage remains solvent-exposed, often functioning to improve aqueous solubility or to form key hydrogen bonds with the solvent-accessible regions of a kinase hinge-binding domain.
Figure 2: Logical progression from CAS 27429-67-0 building block to targeted downstream kinase inhibition.
By utilizing CAS 27429-67-0[2], researchers can rapidly generate libraries of targeted inhibitors, mapping structure-activity relationships (SAR) based on how the piperidine ring alters the steric bulk and basicity of the final drug candidate.
Synthesis pathway for 3-Amino-4-(1-piperidinyl)-benzonitrile
An In-Depth Technical Guide to the Synthesis of 3-Amino-4-(1-piperidinyl)-benzonitrile Authored by a Senior Application Scientist Introduction 3-Amino-4-(1-piperidinyl)-benzonitrile is a valuable substituted benzonitrile...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of 3-Amino-4-(1-piperidinyl)-benzonitrile
Authored by a Senior Application Scientist
Introduction
3-Amino-4-(1-piperidinyl)-benzonitrile is a valuable substituted benzonitrile derivative that serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the realms of pharmaceuticals and materials science. Its structural motif, featuring a vicinal amino and piperidinyl substituent on a cyanophenyl ring, offers multiple points for further chemical modification. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the underlying chemical principles and practical considerations for its preparation in a laboratory setting. We will delve into two prominent synthetic strategies: a classical two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by reduction, and a more contemporary one-pot Palladium-catalyzed Buchwald-Hartwig amination.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, 3-Amino-4-(1-piperidinyl)-benzonitrile, reveals two logical disconnections that form the basis of our forward synthetic strategies.
Caption: Retrosynthetic pathways for 3-Amino-4-(1-piperidinyl)-benzonitrile.
Synthetic Pathway 1: A Classical Two-Step Approach via Nucleophilic Aromatic Substitution and Reduction
This traditional and cost-effective method involves two distinct chemical transformations to arrive at the final product.[1]
Step 1: Synthesis of 3-Nitro-4-(1-piperidinyl)benzonitrile via Nucleophilic Aromatic Substitution (SNAr)
The first step involves the nucleophilic aromatic substitution of a halogen on an electron-deficient aromatic ring with piperidine. The presence of the electron-withdrawing nitro and cyano groups activates the aromatic ring towards nucleophilic attack.[2] 4-Chloro-3-nitrobenzonitrile is a common and commercially available starting material for this reaction.[3][4]
Caption: SNAr reaction of 4-chloro-3-nitrobenzonitrile with piperidine.
Experimental Protocol
Materials:
4-Chloro-3-nitrobenzonitrile (1.0 eq)
Piperidine (1.1 eq)
Potassium carbonate (K₂CO₃) (1.5 eq)
Dimethylformamide (DMF)
Procedure:
To a solution of 4-chloro-3-nitrobenzonitrile in DMF, add piperidine and potassium carbonate.
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
Filter the resulting precipitate, wash it with water, and dry it under a vacuum.
The crude product can be purified by column chromatography on silica gel to yield 3-nitro-4-(1-piperidinyl)benzonitrile.[1]
Step 2: Reduction of 3-Nitro-4-(1-piperidinyl)benzonitrile to 3-Amino-4-(1-piperidinyl)benzonitrile
The second step is the reduction of the nitro group to a primary amine. A variety of reducing agents can be employed for this transformation, with iron powder in the presence of an acid being a common, inexpensive, and effective choice.[1][5]
Caption: Reduction of the nitro group to an amine.
Experimental Protocol
Materials:
3-Nitro-4-(1-piperidinyl)benzonitrile (1.0 eq)
Iron powder (Fe) (5.0 eq)
Concentrated Hydrochloric acid (HCl)
Ethanol
Water
Procedure:
Suspend 3-nitro-4-(1-piperidinyl)benzonitrile and iron powder in a mixture of ethanol and water.
Heat the mixture to reflux (approximately 80-90 °C) and add concentrated hydrochloric acid dropwise.
Continue refluxing for 2-4 hours until the reaction is complete, as monitored by TLC.[1]
Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 3-amino-4-(1-piperidinyl)benzonitrile.[1]
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[6] This reaction allows for the direct coupling of an aryl halide with an amine, catalyzed by a palladium complex.[6] For the synthesis of 3-amino-4-(1-piperidinyl)-benzonitrile, this approach offers a more direct, one-pot synthesis.[1]
Caption: Buchwald-Hartwig amination for the synthesis of the target compound.
The choice between these two synthetic pathways will depend on the specific needs of the researcher, considering factors such as cost, time, and scale.
Requires expensive palladium catalyst and ligand.[1]
Conclusion
Both the classical two-step synthesis via nucleophilic aromatic substitution and reduction, and the modern one-pot Buchwald-Hartwig amination, present viable and effective methods for the preparation of 3-amino-4-(1-piperidinyl)-benzonitrile. The traditional SNAr and reduction pathway is advantageous in terms of reagent cost and is well-suited for large-scale synthesis where cost is a primary concern.[1] Conversely, the Buchwald-Hartwig amination offers a significantly more time-efficient and higher-yielding process, making it the preferred choice for rapid synthesis and the generation of chemical libraries, especially when microwave-assisted heating is available.[1] The ultimate selection of the synthetic route will be dictated by the specific priorities of the research or development project, balancing the trade-offs between cost, time, and overall efficiency.
References
A Head-to-Head Comparison of Synthesis Routes for 3-Amino-4-(phenylamino)benzonitrile - Benchchem.
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. Available from: [Link]
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. Available from: [Link]
Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ) - ResearchGate. Available from: [Link]
EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents.
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Available from: [Link]
4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis. Available from: [Link]
Study of nucleophilic aromatic substitution with diaryliodonium salts - Diva-Portal.org. Available from: [Link]
CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents.
Nucleophilic aromatic substitution - Wikipedia. Available from: [Link]
Buchwald-Hartwig Coupling - Organic Synthesis. Available from: [Link]
WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents.
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI. Available from: [Link]
AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE - Googleapis.com. Available from: [Link]
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available from: [Link]
Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. Available from: [Link]
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available from: [Link]
Reduction of nitro compounds - Wikipedia. Available from: [Link]
Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. Available from: [Link]
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan. Available from: [Link]
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available from: [Link]
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts | Chemical Reviews. Available from: [Link]
Nucleophilic Aromatic Substitution—Addition and Identification of an Amine - ResearchGate. Available from: [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents.
Pharmacological Anatomy and Mechanistic Profiling of 3-Amino-4-(1-piperidinyl)-benzonitrile Derivatives in Serine Protease Inhibition
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Biologists, and DOAC Development Professionals Executive Synopsis The pursuit of optimal Direct Oral Anticoagulants (DOACs) has he...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Medicinal Chemists, Structural Biologists, and DOAC Development Professionals
Executive Synopsis
The pursuit of optimal Direct Oral Anticoagulants (DOACs) has heavily relied on uncoupling high binding affinity from the poor oral bioavailability traditionally associated with highly basic molecular scaffolds. At the center of this paradigm shift is the highly versatile pharmacophore core, 3-Amino-4-(1-piperidinyl)-benzonitrile (CAS 27429-67-0). Derivatives of this highly functionalized aniline serve as critical building blocks that selectively target the active sites of trypsin-like serine proteases, predominantly Factor Xa (FXa) .
Because FXa lies at the intersection of the intrinsic and extrinsic coagulation cascades[1], its direct inhibition terminates the prothrombinase-driven amplification of thrombin. This guide unpacks the structure-activity relationship (SAR), causality in molecular design, and the self-validating biochemical protocols necessary to evaluate the mechanism of action (MoA) of these derivatives.
Fig 1: Strategic disruption of the coagulation cascade via Factor Xa direct inhibition.
Structural Mechanistics & Binding Topography
The MoA of 3-Amino-4-(1-piperidinyl)-benzonitrile derivatives operates through a highly selective, competitive inhibition of the FXa active site. The FXa binding cleft is structurally delineated into distinct specificity pockets: the rigid, highly acidic S1 pocket (containing Asp189) and the hydrophobic, aromatic S4 box (formed by Tyr99, Phe174, and Trp215)[1].
The utility of this specific chemical scaffold lies in its divergent synthetic potential. It functions as a geometric pivot that can be driven into either the S1 or S4 pocket depending on the selected chemical vectorization.
In modern non-basic DOACs (analogous to Rivaroxaban), the 3-amino-4-(1-piperidinyl)-benzonitrile scaffold is converted via nitrile reduction and subsequent coupling into an oxazolidinone core[2].
The Piperidinyl Motif (Thermodynamic Driver): The non-planar, lipophilic piperidine ring projects deeply into the S4 pocket. Causality dictates that replacing water molecules trapped in the hydrophobic S4 box with the bulky piperidine ring provides a massive entropic gain, tightening the binding constant (
) into the sub-nanomolar range without requiring an ionizable basic group[3].
The 3-Amino Linker: The primary amine serves as the site for constructing the oxazolidinone ring. The oxazolidinone directs the rest of the molecule (often a chlorothiophene moiety) toward the S1 pocket[3], while its carbonyl oxygen maintains critical hydrogen bonds with the Gly219 backbone of the protease.
Historically, the S1 pocket necessitated highly basic, positively charged groups to form a stable salt bridge with Asp189[1].
Nitrile-to-Amidine Conversion: The para-nitrile group is transformed via a Pinner reaction into an amidine. The resulting 4-(1-piperidinyl)benzamidine acts as a potent S1 anchor[4].
Spatial Reorientation: In this configuration, the piperidine ring is directed toward the solvent-exposed surface or the shallower S2/S3 pockets, while the 3-amino position is acylated to extend a linker molecule into the S4 pocket.
Fig 2: Divergent vectorization of the scaffold targeting dual specificities of the FXa binding cleft.
Quantitative Structure-Activity Profiling
To illustrate the pharmacological consequences of these mechanistic choices, the table below highlights the comparative in vitro inhibitory constants against Human Factor Xa when utilizing different derivatives of the piperidinyl/oxazolidinone scaffold.
Data interpretation: The shift from highly basic amidines (S1 targeting) to neutral oxazolidinones (using the piperidinyl core to target S4) dramatically preserves sub-nanomolar potency while eliminating the polarity that severely restricts gastrointestinal absorption[3].
Self-Validating Experimental Protocol: Biochemical Evaluation of FXa Inhibition
To generate high-trust kinetic data for 3-amino-4-(1-piperidinyl) derivatives, researchers must utilize a continuous chromogenic assay. The following methodology contains built-in validation checks to prevent artifacts (e.g., compound aggregation, non-specific binding, or substrate depletion).
Reagents & Equipment Setup
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
Causality Check: 0.1% BSA is strictly mandatory to prevent the highly lipophilic piperidinyl derivatives from adsorbing to the microplate plastic, which would artificially inflate the apparent
.
Target Enzyme: Human Factor Xa (0.5 nM final concentration).
Chromogenic Substrate: Spectrozyme FXa or S-2222 (200 µM final).
Compound Preparation: Serially dilute the piperidinyl derivative in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of
5% v/v in the assay volume.
Enzyme Pre-Incubation: Add the assay buffer containing Human FXa (0.5 nM) to the wells. Incubate at 37°C for exactly 10 minutes.
Rationale: This pre-incubation step allows for the thermodynamic stabilization of the S4 pocket desolvation before competition with the substrate begins.
Reaction Initiation: Inject the chromogenic substrate (S-2222) using an automated microplate dispenser.
Kinetic Readout: Measure the absorbance immediately at 405 nm (
) in continuous kinetic mode for 10 minutes (reading every 30 seconds).
Data Self-Validation & System Integrity
Initial Velocity (
): Only utilize the linear portion of the curve () to calculate . If the curve flattens rapidly, substrate depletion has occurred, invalidating the well.
Assay Robustness (
-Factor): Calculate the value utilizing the positive and vehicle controls:
If the factor falls below 0.60, the run is deemed untrustworthy and must be discarded.
Kinetic Fitting: For sub-nanomolar piperidinyl derivatives, the standard Cheng-Prusoff equation breaks down due to tight-binding conditions. You must fit the velocity data to the Morrison equation to determine the true
.
References
"Substituted oxazolidinones and their use in the field of blood coagulation" (EP1261606B1) - Google Patents. 2
Qiao, J. X., et al. "Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core" - PubMed, NIH. 4
Wu, C., et al. "Discovery and development of Factor Xa inhibitors (2015–2022)" - Frontiers in Pharmacology. 1
Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor" - Journal of Medicinal Chemistry, ACS. 3
Navigating the Uncharted: A Technical Guide to Investigating the Biological Activity of 3-Amino-4-(1-piperidinyl)-benzonitrile
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide addresses the current landscape of knowledge surrounding the bio...
This technical guide addresses the current landscape of knowledge surrounding the biological activity of 3-Amino-4-(1-piperidinyl)-benzonitrile. It is directed at researchers, scientists, and professionals in drug development who may be interested in this compound. Acknowledging the present scarcity of direct experimental data, this document provides a comprehensive framework for initiating a thorough investigation of its biological potential. By analyzing its structural motifs and drawing parallels with related, well-characterized molecules, we delineate a logical, step-by-step approach to systematically uncover its mechanism of action, potential therapeutic applications, and toxicological profile. This guide serves as a foundational resource, offering hypothetical yet scientifically grounded pathways for future research endeavors.
Introduction: The Enigma of 3-Amino-4-(1-piperidinyl)-benzonitrile
3-Amino-4-(1-piperidinyl)-benzonitrile (CAS No: 27429-67-0) is a small molecule whose chemical structure suggests a potential for diverse biological activities. It incorporates several key functional groups: a benzonitrile core, a primary aromatic amine, and a piperidinyl moiety. While commercially available, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific biological targets and mechanism of action. This guide is therefore designed to provide a strategic roadmap for researchers venturing into the study of this intriguing, yet largely uncharacterized, compound.
Table 1: Physicochemical Properties of 3-Amino-4-(1-piperidinyl)-benzonitrile
Property
Value
CAS Number
27429-67-0
Molecular Formula
C₁₂H₁₅N₃
Molecular Weight
201.27 g/mol
Physical Form
Pale-yellow to Yellow-brown Solid
Purity
≥ 95%
Storage Temperature
Room temperature
Deconstructing the Molecule: Predicting Biological Roles from Chemical Structure
The structure of 3-Amino-4-(1-piperidinyl)-benzonitrile offers several clues to its potential biological functions.
Benzonitrile Group: Benzonitrile-containing compounds are prevalent in medicinal chemistry and have been identified as inhibitors of various enzymes, including kinases.[1] The nitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within protein binding pockets.
Aminopiperidine Moiety: The aminopiperidine scaffold is a common feature in a wide range of biologically active molecules, including analgesics, antipsychotics, and antihistamines.[2][3][4][5][6][7] This group can influence solubility, cell permeability, and receptor binding.
Potential as a Kinase Inhibitor: Given the prevalence of benzonitrile and amino-substituted heterocyclic scaffolds in kinase inhibitors, a primary hypothesis is that 3-Amino-4-(1-piperidinyl)-benzonitrile could target one or more protein kinases.[1][8][9][10] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.
Scaffold for Targeted Protein Degradation: Some commercial suppliers have categorized structurally related molecules as "Protein Degrader Building Blocks."[8] This suggests that the molecule could potentially be functionalized to create PROTACs (Proteolysis Targeting Chimeras) or other molecules designed to induce the degradation of specific proteins.
A Proposed Research Workflow: From Hypothesis to Data
The following section outlines a systematic approach to characterizing the biological activity of 3-Amino-4-(1-piperidinyl)-benzonitrile. This workflow is designed to be a self-validating system, where the results of each stage inform the next.
Figure 1: A proposed experimental workflow for the characterization of 3-Amino-4-(1-piperidinyl)-benzonitrile.
Phase 1: Initial Screening and Target Identification
The initial phase focuses on broad screening to identify potential biological targets.
3.1.1. Broad-Spectrum Kinase Panel Screening
Objective: To identify potential kinase targets of 3-Amino-4-(1-piperidinyl)-benzonitrile.
Methodology:
Submit the compound to a commercial kinase screening service that offers a panel of several hundred kinases.
Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any kinases that are significantly inhibited.
Analyze the results to identify "hits" – kinases that show a predetermined threshold of inhibition (e.g., >50%).
3.1.2. Phenotypic Screening
Objective: To assess the effect of the compound on cell viability across a panel of diverse cancer cell lines.
Methodology:
Utilize a large, well-characterized cancer cell line panel (e.g., the NCI-60 panel).
Treat the cells with a range of concentrations of the compound for a defined period (e.g., 72 hours).
Measure cell viability using a standard assay such as MTT or resazurin reduction.
Analyze the data to determine the GI50 (concentration for 50% growth inhibition) for each cell line.
Phase 2: Target Validation and Mechanistic Studies
Once potential targets are identified, the next phase is to validate these findings and elucidate the mechanism of action.
3.2.1. In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the activity of a specific kinase identified in the initial screen.[8]
Methodology:
Incubate recombinant human kinase (e.g., EGFR, if identified as a hit) with varying concentrations of 3-Amino-4-(1-piperidinyl)-benzonitrile.[8]
Add a known substrate for the kinase and ATP to initiate the reaction.[8]
Allow the reaction to proceed for a defined time at a controlled temperature.[8]
Quantify the kinase activity, for example, by measuring the amount of phosphorylated substrate.
Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.[8]
Table 2: Hypothetical Data from an In Vitro Kinase Inhibition Assay
Compound Concentration (nM)
% Inhibition
1
5
10
20
100
55
1000
90
10000
98
Calculated IC₅₀
~90 nM
3.2.2. Cell-Based Proliferation Assay
Objective: To assess the compound's ability to inhibit the growth of cancer cells that are dependent on the signaling of the target kinase.[8]
Methodology:
Seed a human cancer cell line with high expression of the target kinase (e.g., A431 for EGFR) in 96-well plates.[8]
Treat the cells with a range of concentrations of 3-Amino-4-(1-piperidinyl)-benzonitrile, a known positive control inhibitor, and a vehicle control.[8]
Measure cell viability using a colorimetric or fluorescence-based assay.[8]
Figure 2: Workflow for a cell-based proliferation assay.
Future Directions and Conclusion
The biological activity of 3-Amino-4-(1-piperidinyl)-benzonitrile remains an open question, presenting a unique opportunity for discovery. The structural motifs within this molecule suggest a strong potential for interaction with biologically relevant targets, particularly protein kinases. The experimental framework proposed in this guide provides a clear and logical path forward for researchers to systematically investigate this compound. By following a phased approach of broad screening, target validation, and mechanistic studies, the scientific community can begin to unravel the therapeutic potential held within 3-Amino-4-(1-piperidinyl)-benzonitrile. This endeavor could lead to the development of novel chemical probes to study complex biological processes or even new therapeutic agents for a range of diseases.
References
Benchchem. (n.d.). Independent Verification of 3-Amino-4-(phenylamino)benzonitrile's Effects: A Comparative Analysis.
PubMed. (1991). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors.
ResearchGate. (n.d.). Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ).
PubMed. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines.
PubMed. (2024). The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile for the therapy of neuropathic pain.
PubMed. (2009). Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability.
Semantic Scholar. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE.
MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.
ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
ResearchGate. (2025). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3.
PMC. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
Structural and Synthetic Paradigms of 3-Amino-4-(1-piperidinyl)-benzonitrile in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural significance, thermodynamic causality in synthesis, and downstream functionalization of CAS 27429-67-0. Intro...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Structural significance, thermodynamic causality in synthesis, and downstream functionalization of CAS 27429-67-0.
Introduction: Pharmacophoric Significance of the Scaffold
In modern medicinal chemistry, the rapid construction of high-affinity ligands relies heavily on privileged molecular building blocks. 3-Amino-4-(1-piperidinyl)-benzonitrile (CAS 27429-67-0) represents a highly versatile intermediate that effectively maps onto the hinge-binding regions of numerous kinases and targets allosteric sites of diverse protein networks[1].
The compound is characterized by a tri-substituted benzene ring, which provides three distinct vectors for modulating pharmacokinetic (PK) and pharmacodynamic (PD) properties:
The Cyano Group (-CN): Functions as a strong hydrogen bond acceptor and a metabolically stable bioisostere for halogens or alkynes. Its strong electron-withdrawing nature modulates the electron density of the aromatic ring, impacting the pKa of the neighboring amine[2].
The Piperidine Ring: Introduces a bulky, basic, and lipophilic tertiary amine moiety. Its inclusion often improves target binding through steric occlusion in hydrophobic pockets and increases the aqueous solubility of the final drug candidate.
The Primary Amine (-NH₂): Serves as a versatile chemical handle (for amidation, sulfonylation, or reductive amination) and acts as a primary hydrogen bond donor.
When positioned ortho to the piperidine ring, the amine provides the crucial geometry required for generating fused heterocyclic systems, such as substituted benzimidazoles[3].
Quantitative Physicochemical Profiling
Understanding the base physicochemical parameters of an intermediate dictates downstream synthesis solvent choices, chromatographic purification strategies, and anticipated contributions to the final drug's ADME profile[4].
Parameter
Value / Description
Chemical Name
3-Amino-4-(piperidin-1-yl)benzonitrile
CAS Registry Number
27429-67-0
Molecular Formula
C₁₂H₁₅N₃
Molecular Weight
201.27 g/mol
Physical State
Pale-yellow to Yellow-brown Solid
Topological Polar Surface Area (TPSA)
~53.0 Ų
Hydrogen Bond Donors / Acceptors
1 / 2
LogP (Estimated)
2.5 - 2.8
Synthetic Methodology: The Causality of Reagent Selection
The synthesis of 3-amino-4-(1-piperidinyl)-benzonitrile is traditionally executed in a robust two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by a selective nitro reduction. As a Senior Application Scientist, it is critical not just to outline what reagents are used, but why they are thermodynamically and kinetically favored.
The pathway begins with the displacement of a halide on a nitrobenzonitrile core by piperidine. The critical choice here is the starting electrophile: 4-fluoro-3-nitrobenzonitrile versus 4-chloro-3-nitrobenzonitrile .
The Causality of Fluorine: In S_NAr reactions, the rate-determining step is typically the formation of the anionic Meisenheimer complex rather than the expulsion of the leaving group. Because fluorine is exceptionally electronegative, it dramatically lowers the LUMO energy of the aromatic system, increasing the electrophilicity at the C4 position. Experimental kinetic data dictates that the fluoro-analogue undergoes substitution orders of magnitude faster than the chloro-analogue, allowing for milder reaction conditions (often room temperature to 80°C) and minimizing side-product formation[2]. Additionally, the para-cyano and ortho-nitro groups act as powerful electron-withdrawing sinks, stabilizing the negative charge in the transition state[5].
Step 2: Selective Nitro Reduction
Once 3-nitro-4-(piperidin-1-yl)benzonitrile is isolated, the nitro group must be reduced to an amine.
The Challenge: High-pressure catalytic hydrogenation (e.g., H₂ over Pd/C) is notoriously risky here. The strongly reducing environment can over-reduce the sensitive cyano (-CN) group into a primary benzylamine, ruining the scaffold.
The Solution: A Single Electron Transfer (SET) reduction using zero-valent metals (such as Iron or Zinc) in mildly acidic protic media (e.g., NH₄Cl in aqueous ethanol). This method (a variation of the Béchamp reduction) is kinetically highly selective for the nitro moiety, leaving the nitrile completely unperturbed.
Fig 1. Two-step synthetic workflow for 3-amino-4-(1-piperidinyl)-benzonitrile via S_NAr and selective reduction.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating workflows. By monitoring color changes, off-gassing, and phase separation, the scientist can verify the success of each step in real-time.
Protocol A: S_NAr Formulation of 3-Nitro-4-(piperidin-1-yl)benzonitrile
Preparation: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzonitrile (1.0 eq) in anhydrous Dimethylformamide (DMF) or directly in an aqueous micellar/surfactant-free system[5] to achieve a 0.5 M concentration.
Base Addition: Introduce anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Validation: The suspension will remain heterogenous.
Nucleophile Addition: Dropwise add Piperidine (1.1 eq) at 0°C to control the initial exotherm.
Thermal Maturation: Warm the reaction to 80°C and stir for 4–6 hours. Validation: The reaction mixture shifts from a pale yellow to a deep, vibrant orange/red, signaling the transient stabilization of the Meisenheimer complex and subsequent product formation.
Isolation: Quench the mixture into ice-cold water (5x volume). The highly lipophilic intermediate will crash out as a bright yellow precipitate. Filter, wash with water, and dry under a vacuum.
Protocol B: Chemoselective Reduction
Preparation: Suspend the nitro-intermediate (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M).
Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and finely powdered Iron (Fe⁰, 5.0 eq).
Thermal Reduction: Heat the biphasic slurry to reflux (80°C) for 2–3 hours. Validation: The yellow solution will gradually become colorless to light brown, while the iron powder oxidizes into dense, dark iron oxide (Fe₃O₄) sludge.
Workup: Filter the hot mixture strictly through a Celite pad to safely trap the iron oxides. Concentrate the filtrate under reduced pressure, dilute with Ethyl Acetate, and wash with brine.
Purification: Dry the organic layer over Na₂SO₄ and concentrate to yield the target 3-amino-4-(1-piperidinyl)-benzonitrile as a pale-yellow solid.
Downstream Application: Benzimidazole Ring Construction
Because 3-amino-4-(1-piperidinyl)-benzonitrile contains both an ortho-amine and an adjacent tertiary amine (which can undergo restricted rotation or C-H activation pathways depending on the catalyst), it acts as a superior platform for generating benzimidazole derivatives.
When reacted with Carbonyl Diimidazole (CDI) or specific aldehydes under acidic or oxidative conditions, the primary amine attacks the electrophile, followed by an intramolecular cyclization that can yield highly rigid, biologically active polycyclic frameworks used in PCSK9 inhibition[1] or Serine Palmitoyl Transferase screening libraries[3].
Fig 2. Downstream derivatization of the intermediate into a privileged benzimidazole scaffold.
By preserving the cyano group during the reduction phase, the final benzimidazole core retains a critical hydrogen-bond accepting vector that is universally leveraged to interact with key amino acid backbone amides in the target protein's active site.
References
A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3. Benchchem. 2[2]
Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development - ACS Publications. 5[5]
Application of An Improved HPLC-FL Method to Screen Serine Palmitoyl Transferase Inhibitors. PMC / NIH. 3[3]
WO2024062090A1 - Pcsk9 inhibitors and methods of use thereof. Google Patents. 1[1]
Discovery and history of 3-Amino-4-(1-piperidinyl)-benzonitrile
An In-Depth Technical Guide to 3-Amino-4-(1-piperidinyl)-benzonitrile: Synthesis, Characterization, and Therapeutic Potential Abstract 3-Amino-4-(1-piperidinyl)-benzonitrile is a substituted aromatic compound featuring a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-Amino-4-(1-piperidinyl)-benzonitrile: Synthesis, Characterization, and Therapeutic Potential
Abstract
3-Amino-4-(1-piperidinyl)-benzonitrile is a substituted aromatic compound featuring a benzonitrile core, an amino group, and a piperidinyl moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery. The electron-rich aniline-like system, coupled with the versatile piperidine ring and the electron-withdrawing nitrile group, provides a scaffold that can be readily modified to interact with a variety of biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 3-Amino-4-(1-piperidinyl)-benzonitrile, drawing upon established chemical principles and data from structurally related molecules.
Introduction and Chemical Scaffolding
The 3-amino-4-(substituted)-benzonitrile framework is a privileged scaffold in medicinal chemistry. The arrangement of an amino group ortho to a variable substituent on a benzonitrile ring creates a unique electronic and steric environment. The piperidine moiety at the 4-position is a common feature in many centrally active drugs, often contributing to improved solubility, metabolic stability, and receptor affinity. While a detailed historical account of the first synthesis of 3-Amino-4-(1-piperidinyl)-benzonitrile is not prominently documented in publicly available literature, its structural motifs are present in numerous patented compounds and research articles exploring novel therapeutics.[1][2][3]
The core structure suggests potential applications in areas where substituted aminobenzonitriles and piperidine-containing molecules have shown activity, such as in the development of enzyme inhibitors and receptor modulators.[3][4]
Proposed Synthesis and Mechanism
A plausible and efficient synthetic route to 3-Amino-4-(1-piperidinyl)-benzonitrile involves a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method is widely used for the synthesis of N-aryl piperidines.
Synthetic Pathway
The proposed synthesis starts from a readily available starting material, 3-amino-4-fluorobenzonitrile. The fluorine atom is an excellent leaving group in SNAr reactions, activated by the electron-withdrawing nitrile group. The reaction proceeds by treating 3-amino-4-fluorobenzonitrile with piperidine in the presence of a suitable base and solvent.
Caption: Proposed synthetic pathway for 3-Amino-4-(1-piperidinyl)-benzonitrile via Nucleophilic Aromatic Substitution.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard methodologies for SNAr reactions.
Materials:
3-amino-4-fluorobenzonitrile (1 equivalent)
Piperidine (1.2 equivalents)
Potassium carbonate (K₂CO₃) (2 equivalents)
Dimethyl sulfoxide (DMSO)
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-4-fluorobenzonitrile (1 eq), potassium carbonate (2 eq), and DMSO.
Stir the mixture at room temperature for 10 minutes.
Add piperidine (1.2 eq) to the reaction mixture.
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers and wash with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Amino-4-(1-piperidinyl)-benzonitrile.
Physicochemical Properties and Characterization
The synthesized compound is expected to be a pale-yellow to yellow-brown solid at room temperature.[5] Proper characterization is crucial to confirm its identity and purity.
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the benzonitrile ring, the protons of the piperidine ring, and the amino group protons. The integration of these peaks should correspond to the number of protons in the structure.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to the carbon atoms of the benzonitrile ring, the nitrile carbon, and the carbons of the piperidine ring.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 202.27.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).
Potential Applications in Drug Discovery
The structural features of 3-Amino-4-(1-piperidinyl)-benzonitrile suggest its potential as a scaffold for developing novel therapeutic agents. The amino group serves as a key site for further derivatization, allowing for the exploration of a broad chemical space.[6]
Rationale for Pharmacological Interest
Enzyme Inhibition: The 3-aminopiperidine motif is a key component in a class of drugs that inhibit the enzyme dipeptidyl peptidase-IV (DPP-IV), which are used in the treatment of type 2 diabetes.[3] The benzonitrile moiety can be involved in hydrogen bonding and other interactions within an enzyme's active site.
Receptor Antagonism/Agonism: Piperidine derivatives are prevalent in compounds targeting G-protein coupled receptors (GPCRs). For instance, various piperidine-based compounds have been investigated as dopamine receptor antagonists and delta opioid receptor agonists.[7][8]
Antibacterial Agents: Quinolone antibacterial agents have been successfully modified with aminopiperidinyl side chains to enhance their activity against resistant pathogens.[4]
Hypothetical Biological Workflow
The following diagram illustrates a potential workflow for screening 3-Amino-4-(1-piperidinyl)-benzonitrile and its derivatives for biological activity, for instance, as a kinase inhibitor.
Caption: A hypothetical workflow for evaluating the biological activity of 3-Amino-4-(1-piperidinyl)-benzonitrile as a potential kinase inhibitor.
Conclusion
3-Amino-4-(1-piperidinyl)-benzonitrile represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods like nucleophilic aromatic substitution. The combination of a reactive amino group, a pharmacologically relevant piperidine ring, and a benzonitrile core provides a versatile scaffold for creating libraries of compounds for biological screening. Further investigation into its derivatives could lead to the discovery of novel therapeutics for a range of diseases.
References
EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google P
Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed. [Link]
Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ) - ResearchGate. [Link]
US7084277B2 - 3-Amino-piperidine derivatives and methods of manufacture - Google P
US7176316B2 - Amino-piperidine derivatives - Google P
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI. [Link]
AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)
The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino} - PubMed. [Link]
US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Google P
Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability - PubMed. [Link]
Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens - PubMed. [Link]
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - ChemRxiv. [Link]
Application Note: A Detailed Protocol for the Synthesis of 3-Amino-4-(1-piperidinyl)-benzonitrile
Introduction 3-Amino-4-(1-piperidinyl)-benzonitrile is a substituted benzonitrile derivative featuring a piperidine moiety. This structural motif is of significant interest to researchers in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-Amino-4-(1-piperidinyl)-benzonitrile is a substituted benzonitrile derivative featuring a piperidine moiety. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The presence of an aromatic amine, a nitrile group, and a cyclic amine provides a versatile scaffold for the synthesis of more complex molecules and potential kinase inhibitors. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, grounded in the principles of nucleophilic aromatic substitution. The causality behind each experimental step is explained to ensure reproducibility and a deeper understanding of the chemical transformation.
Reaction Overview and Mechanism
The synthesis of 3-Amino-4-(1-piperidinyl)-benzonitrile is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this protocol, 3-Amino-4-fluorobenzonitrile is used as the starting material. The fluorine atom at the C4 position is an excellent leaving group, and the aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the cyano (-CN) group, particularly at the para position.
Reaction Scheme:
(Self-generated image, for illustrative purposes)
3-Amino-4-fluorobenzonitrile reacts with piperidine in the presence of a base to yield 3-Amino-4-(1-piperidinyl)-benzonitrile.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The SNAr mechanism is a two-step process:
Addition of the Nucleophile: The nucleophile, in this case, the secondary amine piperidine, attacks the electron-deficient carbon atom bearing the fluorine. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost.[1]
Elimination of the Leaving Group: The aromaticity of the ring is restored through the rapid expulsion of the fluoride ion (the leaving group). This step is fast because it leads to the stable, aromatic product.[1]
The presence of the electron-withdrawing nitrile group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the first step.[2]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and monitoring checkpoints will ensure a successful synthesis.
Materials and Reagents
Reagent/Material
CAS Number
Molecular Weight ( g/mol )
Amount Required
Moles (mmol)
Notes
3-Amino-4-fluorobenzonitrile
62572-83-8
136.13
1.0 g
7.35
Starting material.
Piperidine
110-89-4
85.15
1.25 g (1.45 mL)
14.7
Nucleophile (2.0 equivalents).
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
2.03 g
14.7
Base (2.0 equivalents). Anhydrous is preferred.
Dimethyl Sulfoxide (DMSO)
67-68-5
78.13
15 mL
-
Anhydrous, reaction solvent.
Ethyl Acetate (EtOAc)
141-78-6
88.11
~200 mL
-
For extraction and chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)
-
-
~50 mL
-
For aqueous wash.
Brine (Saturated NaCl solution)
-
-
~50 mL
-
For aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)
7757-82-6
142.04
As needed
-
Drying agent.
Silica Gel (230-400 mesh)
7631-86-9
-
As needed
-
For column chromatography.
Equipment
100 mL round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Separatory funnel (250 mL)
Rotary evaporator
Glassware for column chromatography
Thin Layer Chromatography (TLC) plates and chamber
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
Reaction Setup:
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Amino-4-fluorobenzonitrile (1.0 g, 7.35 mmol) and anhydrous potassium carbonate (2.03 g, 14.7 mmol).
Place the flask under an inert atmosphere (Nitrogen or Argon). This is good practice to prevent potential side reactions, although not strictly necessary for this specific reaction.
Add anhydrous DMSO (15 mL) to the flask, followed by piperidine (1.45 mL, 14.7 mmol).
Reaction Execution:
Stir the suspension at room temperature for 10 minutes.
Heat the reaction mixture to 100-110 °C using a heating mantle.
Maintain this temperature and continue stirring for 4-6 hours.
Causality Checkpoint: The use of a polar aprotic solvent like DMSO is critical as it effectively solvates the cation (K⁺) but not the anion (carbonate), making the base more reactive. The elevated temperature provides the necessary activation energy for the SNAr reaction.
Reaction Monitoring:
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Prepare a TLC plate with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).
Spot the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
Work-up:
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
Pour the reaction mixture into a separatory funnel containing 100 mL of water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Causality Checkpoint: This step transfers the organic product from the high-boiling point DMSO into a more volatile organic solvent (EtOAc) and removes water-soluble inorganic salts.
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude residue obtained is purified by flash column chromatography on silica gel.
A gradient elution system, starting from 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane, is typically effective for separating the product from any impurities.
Collect the fractions containing the desired product (identified by TLC).
Combine the pure fractions and evaporate the solvent to yield 3-Amino-4-(1-piperidinyl)-benzonitrile as a solid. The product is typically a pale-yellow to yellow-brown solid.[3]
Expected Yield and Characterization
Expected Yield: 80-90%
Physical Form: Pale-yellow to Yellow-brown Solid.[3]
The Versatile Intermediate: A Guide to the Synthesis and Application of 3-Amino-4-(1-piperidinyl)-benzonitrile
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3-Amino-4-(1-piperidinyl)-benzonitrile. This key synthet...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 3-Amino-4-(1-piperidinyl)-benzonitrile. This key synthetic intermediate is of significant interest, particularly in the synthesis of targeted therapeutics. This guide emphasizes not just the procedural steps but the underlying chemical principles and practical insights to ensure successful and reproducible outcomes in the laboratory.
Introduction: A Building Block of Therapeutic Importance
3-Amino-4-(1-piperidinyl)-benzonitrile, with CAS number 27429-67-0, is a substituted benzonitrile that has emerged as a crucial building block in medicinal chemistry. Its structure, featuring a reactive amino group and a piperidinyl moiety ortho to a nitrile, makes it a versatile precursor for the construction of complex heterocyclic systems. Most notably, it is a key intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers. The strategic design of this molecule allows for sequential chemical transformations, making it an invaluable tool for drug discovery and development.
Compound Properties:
Property
Value
Source
CAS Number
27429-67-0
Molecular Formula
C₁₂H₁₅N₃
Molecular Weight
201.27 g/mol
Physical Form
Pale-yellow to Yellow-brown Solid
Storage Temperature
Room temperature
Synthesis of 3-Amino-4-(1-piperidinyl)-benzonitrile: A Detailed Protocol
The synthesis of 3-Amino-4-(1-piperidinyl)-benzonitrile is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established reaction class is fundamental in aromatic chemistry, where a nucleophile replaces a leaving group on an aromatic ring.[1] In this case, piperidine acts as the nucleophile, displacing a halogen atom from a substituted benzonitrile precursor.
Reaction Principle and Mechanism
The core of this synthesis is the addition-elimination mechanism of nucleophilic aromatic substitution.[2] The aromatic ring, activated by the electron-withdrawing nitrile group, is susceptible to attack by the nucleophilic piperidine. The reaction proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The subsequent loss of the halide leaving group restores the aromaticity of the ring, yielding the desired product. The presence of the amino group on the ring also influences the reaction's regioselectivity.
Caption: Generalized workflow for the synthesis of 3-Amino-4-(1-piperidinyl)-benzonitrile.
Detailed Experimental Protocol
This protocol is based on established synthetic routes for Ibrutinib intermediates and general principles of nucleophilic aromatic substitution.
Materials:
3-Amino-4-chlorobenzonitrile
Piperidine
Potassium carbonate (K₂CO₃) or other suitable base
Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a solution of 3-amino-4-chlorobenzonitrile (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq). The use of a slight excess of piperidine ensures complete consumption of the starting material, while the base neutralizes the HCl formed during the reaction.
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 3-Amino-4-(1-piperidinyl)-benzonitrile as a solid.
Characterization and Quality Control: A Self-Validating System
Ensuring the identity and purity of the synthesized intermediate is paramount for its successful use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques should be employed.
TLC Analysis:
Stationary Phase: Silica gel 60 F₂₅₄
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) can be used to monitor the reaction progress and assess the purity of the final product.
Spectroscopic Characterization:
Expected ¹H NMR Spectral Data (Predicted):
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~7.1
d
1H
Aromatic-H
~6.8
d
1H
Aromatic-H
~6.7
dd
1H
Aromatic-H
~4.5
br s
2H
-NH₂
~3.0
t
4H
-N-(CH₂)₂- (Piperidine)
~1.7
m
4H
-(CH₂)₂- (Piperidine)
~1.6
m
2H
-CH₂- (Piperidine)
Expected ¹³C NMR Spectral Data (Predicted):
Chemical Shift (δ) ppm
Assignment
~150
C-N (Aromatic)
~135
C-NH₂ (Aromatic)
~122
CH (Aromatic)
~120
C-CN (Aromatic)
~118
CN
~115
CH (Aromatic)
~110
CH (Aromatic)
~53
-N-(CH₂)₂- (Piperidine)
~26
-(CH₂)₂- (Piperidine)
~24
-CH₂- (Piperidine)
Application in Kinase Inhibitor Synthesis
The primary and most well-documented application of 3-Amino-4-(1-piperidinyl)-benzonitrile is as a key intermediate in the synthesis of the BTK inhibitor, Ibrutinib.
Role in the Synthesis of Ibrutinib
In the synthesis of Ibrutinib, the amino group of 3-Amino-4-(1-piperidinyl)-benzonitrile is utilized to construct the pyrazolopyrimidine core of the final drug molecule. The piperidinyl nitrogen serves as a point of attachment for the acryloyl moiety, which is crucial for the covalent inhibition of the BTK enzyme.
Caption: High-level workflow illustrating the use of the intermediate in Ibrutinib synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-4-(1-piperidinyl)-benzonitrile.
Hazard Statements: H302 (Harmful if swallowed).
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.
Conclusion
3-Amino-4-(1-piperidinyl)-benzonitrile is a valuable and versatile synthetic intermediate with a critical role in the development of modern therapeutics, most notably kinase inhibitors like Ibrutinib. The synthetic protocol detailed herein, based on the principles of nucleophilic aromatic substitution, provides a reliable method for its preparation. Proper characterization and adherence to safety protocols are essential for its effective and safe utilization in research and development settings. The continued exploration of this and similar scaffolds holds promise for the discovery of new and improved therapeutic agents.
MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
MDPI. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. [Link]
The Versatile Scaffold: Application of 3-Amino-4-(1-piperidinyl)-benzonitrile in Modern Drug Discovery
Introduction In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 3-Amino-4-(1-piperidinyl)-benzonitrile emerges as a c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 3-Amino-4-(1-piperidinyl)-benzonitrile emerges as a compound of significant interest, offering a unique constellation of structural features amenable to diverse chemical modifications. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this scaffold, detailing its chemical properties, potential therapeutic applications, and robust protocols for derivatization and biological screening.
The core structure of 3-Amino-4-(1-piperidinyl)-benzonitrile, featuring a reactive aniline-type amino group, a lipophilic piperidine moiety, and an electron-withdrawing nitrile group, presents a triad of functionalities that can be strategically manipulated to optimize pharmacological activity, selectivity, and pharmacokinetic profiles. While direct and extensive biological profiling of the parent compound is not widely documented, its structural motifs are prevalent in a range of biologically active molecules, suggesting its potential as a valuable starting point for library synthesis and lead optimization.[1][2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a scaffold is fundamental to its application in drug design.
The 3-Amino-4-(1-piperidinyl)-benzonitrile scaffold is a privileged structure due to the convergence of several key features that are highly desirable in medicinal chemistry.
Structural Versatility : The primary amino group serves as a versatile handle for a multitude of chemical transformations, including acylation, sulfonylation, arylation, and reductive amination. This allows for the systematic exploration of the chemical space around the core scaffold to establish structure-activity relationships (SAR).
Lipophilicity and Solubility Balance : The piperidine ring imparts a degree of lipophilicity that can enhance cell membrane permeability, a critical factor for oral bioavailability and targeting intracellular proteins. The overall polarity of the molecule can be fine-tuned through derivatization of the amino group.
Hydrogen Bonding Capabilities : The amino group and the nitrogen atom of the piperidine ring can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets such as enzymes and receptors.
Metabolic Stability : The piperidine ring is a common motif in many approved drugs and is often associated with improved metabolic stability compared to more labile aliphatic chains.
Potential Therapeutic Applications
Based on the biological activities of structurally related compounds, derivatives of 3-Amino-4-(1-piperidinyl)-benzonitrile can be explored for a range of therapeutic areas:
Antimicrobial Agents : Piperidine-containing compounds have demonstrated significant antibacterial and antifungal activities.[4] The scaffold can be derivatized to generate novel antimicrobial candidates.
Neurological Disorders : The piperidine moiety is a common feature in centrally acting agents. Derivatives could be investigated for their affinity for targets such as sigma receptors, which are implicated in neuropathic pain and other neurological conditions.[5]
Oncology : The benzonitrile group is present in various kinase inhibitors and other anticancer agents. Modification of the scaffold could lead to the discovery of novel compounds with antiproliferative activity.
Infectious Diseases : The 3-piperidin-4-yl-1H-indole scaffold has been identified as a novel antimalarial chemotype, suggesting that piperidine-containing benzonitriles could be explored for similar applications.[6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the derivatization of the 3-Amino-4-(1-piperidinyl)-benzonitrile scaffold.
Protocol 1: N-Acylation of 3-Amino-4-(1-piperidinyl)-benzonitrile
This protocol describes the synthesis of an amide derivative, a common strategy to explore SAR.
Workflow for N-Acylation
A workflow for the N-acylation of the scaffold.
Materials:
3-Amino-4-(1-piperidinyl)-benzonitrile
Anhydrous Dichloromethane (DCM)
Triethylamine (Et₃N)
Acetyl chloride (or other acylating agent)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
Dissolve 3-Amino-4-(1-piperidinyl)-benzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
Cool the solution to 0 °C using an ice bath.
Add triethylamine (1.2 eq) to the stirred solution.
Slowly add acetyl chloride (1.1 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination for N-Arylation
This protocol describes a modern palladium-catalyzed cross-coupling reaction to introduce an aryl group at the amino position, a strategy to access compounds with potential kinase inhibitory activity.
Synthesis of 3-Aminopyrazole Derivatives: An Application Note for the Preparation of 4-(Piperidin-1-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Introduction: The Significance of 3-Aminopyrazole Scaffolds in Modern Drug Discovery The 3-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of 3-Aminopyrazole Scaffolds in Modern Drug Discovery
The 3-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These heterocycles are particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[2][3] The structural rigidity of the pyrazole ring, combined with the hydrogen bonding capabilities of the 3-amino group, allows for specific and high-affinity interactions with the ATP-binding site of various kinases.[1] This has led to the discovery of potent inhibitors for targets such as AXL kinase, Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[2][3][4] The synthesis of novel 3-aminopyrazole derivatives, therefore, remains a critical endeavor for researchers and scientists in the field of drug development.
This application note provides a comprehensive guide to the synthesis of a specific 3-aminopyrazole derivative, 4-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine, starting from 3-Amino-4-(1-piperidinyl)-benzonitrile. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale, troubleshooting advice, and methods for analytical validation.
Synthetic Strategy: From an Ortho-Aminobenzonitrile to a Fused Pyrazole System
The chosen synthetic route involves the direct cyclocondensation of an ortho-aminobenzonitrile with hydrazine hydrate. This method is a well-established and efficient way to construct the pyrazolo[3,4-b]pyridine ring system.[5] The presence of the amino group ortho to the nitrile is crucial, as it acts as an internal nucleophile, facilitating the final ring-closing step.
The starting material, 3-Amino-4-(1-piperidinyl)-benzonitrile, possesses the necessary functionalities for this transformation. The electron-donating nature of the piperidinyl group is anticipated to enhance the nucleophilicity of the ortho-amino group, potentially favoring the desired intramolecular cyclization.
Experimental Protocol
This protocol details the synthesis of 4-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine.
Table 1: Reagents and Materials
Reagent/Material
Formula
M.W. ( g/mol )
Supplier
Notes
3-Amino-4-(1-piperidinyl)-benzonitrile
C₁₂H₁₅N₃
201.27
Commercially Available
Ensure high purity
Hydrazine Hydrate (80%)
N₂H₄·H₂O
50.06
Commercially Available
Corrosive and toxic, handle with care
Ethanol (Absolute)
C₂H₅OH
46.07
Commercially Available
Anhydrous grade recommended
Acetic Acid (Glacial)
CH₃COOH
60.05
Commercially Available
Catalyst
Diethyl Ether
(C₂H₅)₂O
74.12
Commercially Available
For product precipitation/washing
Sodium Sulfate (Anhydrous)
Na₂SO₄
142.04
Commercially Available
For drying organic extracts
Step-by-Step Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Amino-4-(1-piperidinyl)-benzonitrile (10.0 g, 49.7 mmol) in absolute ethanol (50 mL).
Reagent Addition: To the stirred solution, add hydrazine hydrate (80%, 12.4 mL, 248.5 mmol, 5 equivalents) dropwise at room temperature.
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.3 mL).
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
Product Isolation: Reduce the volume of the solvent under reduced pressure. The crude product may precipitate upon cooling. If not, add cold diethyl ether to induce precipitation.
Purification: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
DOT Diagram: Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine.
Scientific Rationale and Mechanistic Insights
The formation of the pyrazolo[3,4-b]pyridine ring system from an ortho-aminobenzonitrile and hydrazine proceeds through a well-accepted mechanism. The reaction is initiated by the nucleophilic attack of hydrazine on the electrophilic carbon of the nitrile group.
DOT Diagram: Reaction Mechanism
Caption: Proposed reaction mechanism for the formation of the pyrazolo[3,4-b]pyridine ring.
The key steps are:
Amidine Formation: Hydrazine adds to the nitrile group to form a reactive amidine intermediate. This step is often catalyzed by acid.
Intramolecular Cyclization: The ortho-amino group then acts as a nucleophile, attacking the imine carbon of the amidine intermediate to form a five-membered ring.
Aromatization: The cyclized intermediate subsequently undergoes aromatization, typically through the elimination of ammonia, to yield the stable 3-aminopyrazole ring fused to the pyridine ring.
Trustworthiness: Troubleshooting and Analytical Validation
Ensuring the identity and purity of the synthesized compound is paramount.
Table 2: Troubleshooting Common Issues
Issue
Potential Cause
Suggested Solution
Incomplete Reaction
Insufficient reaction time or temperature.
Monitor the reaction by TLC. If starting material persists, prolong the reflux time or cautiously increase the temperature.
Low Yield
Product loss during work-up. Impure starting material.
Optimize the precipitation and filtration steps. Ensure the purity of the 3-Amino-4-(1-piperidinyl)-benzonitrile.
Formation of Side Products
Side reactions of hydrazine.
Use a moderate excess of hydrazine. Ensure anhydrous conditions to minimize hydrolysis of the nitrile.
Analytical Validation:
The structure and purity of the final product, 4-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine, should be confirmed by a combination of spectroscopic methods:
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic, piperidinyl, and amino protons with the expected chemical shifts and coupling patterns. The spectrum should show characteristic signals for the pyrazolo[3,4-b]pyridine core.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.
IR (Infrared) Spectroscopy: To detect the characteristic vibrational frequencies of the functional groups, such as N-H stretching for the amino group and C=N and C=C stretching for the heterocyclic rings.
MS (Mass Spectrometry): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Melting Point: A sharp melting point range is indicative of a pure compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine, a valuable 3-aminopyrazole derivative for drug discovery research. By understanding the underlying reaction mechanism and employing rigorous analytical techniques for validation, researchers can confidently synthesize and characterize this and similar heterocyclic compounds for their research and development endeavors.
References
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. [Link]
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. [Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. [Link]
Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
HPLC analytical method for 3-Amino-4-(1-piperidinyl)-benzonitrile purity
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Determination of 3-Amino-4-(1-piperidinyl)-benzonitrile Abstract This application note details a robust, validated reversed-ph...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Determination of 3-Amino-4-(1-piperidinyl)-benzonitrile
Abstract
This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 3-Amino-4-(1-piperidinyl)-benzonitrile. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The methodology leverages a C18 stationary phase with a gradient elution of acetonitrile and a low-pH aqueous mobile phase, ensuring excellent peak shape and resolution from potential impurities. The protocol described herein is self-validating, with all steps grounded in established principles of chromatographic science and regulatory expectations outlined by the International Council for Harmonisation (ICH).
Introduction and Scientific Rationale
3-Amino-4-(1-piperidinyl)-benzonitrile (CAS No. 27429-67-0, Molecular Weight: 201.27 g/mol ) is an organic intermediate featuring a complex structure with multiple functional groups: a benzonitrile moiety, a primary aromatic amine, and a tertiary amine within a piperidine ring.[1] The purity of such intermediates is paramount in pharmaceutical development, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
The development of a robust HPLC purity method for this analyte presents specific challenges. The basic nature of the two amine groups can lead to strong, undesirable interactions with residual silanol groups on traditional silica-based HPLC columns, resulting in poor peak shape (tailing).[2] Furthermore, the presence of both hydrophobic (aromatic ring, piperidine) and polar (amine) functionalities requires a careful balancing of mobile phase conditions to achieve adequate retention and separation from structurally similar impurities.
This method addresses these challenges through a scientifically-driven approach:
Stationary Phase Selection: A high-purity, end-capped C18 column is selected. The C18 alkyl chains provide the necessary hydrophobic interactions for retention, while the end-capping process chemically neutralizes most surface silanols, significantly reducing peak tailing for basic analytes.[2]
Mobile Phase pH Control: The mobile phase is buffered to a low pH (~2.7) using formic acid. At this pH, the amine functional groups are fully protonated. This serves two purposes: it renders the analyte more polar for consistent elution behavior and, more critically, it suppresses the ionization of residual silanols on the stationary phase, further ensuring sharp, symmetrical peaks.[3]
Gradient Elution: A gradient elution program, where the concentration of the organic modifier (acetonitrile) is increased over time, is employed. This strategy ensures that impurities with a wide range of polarities can be resolved and eluted efficiently, providing a comprehensive impurity profile within a reasonable analysis time.[3]
UV Detection: The aromatic benzonitrile core of the molecule provides strong ultraviolet (UV) absorbance, allowing for sensitive detection.[4] A photodiode array (PDA) detector is recommended to monitor the analyte peak purity and to identify the optimal detection wavelength (λmax).
Materials and Equipment
Reagents
3-Amino-4-(1-piperidinyl)-benzonitrile Reference Standard
Acetonitrile (HPLC or LC-MS grade)
Formic Acid (88% or higher, analytical grade)
Water (HPLC grade, Type I)
Equipment
High-Performance Liquid Chromatography (HPLC) system equipped with:
Binary or Quaternary Gradient Pump
Degasser
Autosampler
Thermostatted Column Compartment
Photodiode Array (PDA) or UV-Vis Detector
Analytical Balance (0.01 mg readability)
pH meter
Volumetric flasks and pipettes (Class A)
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)
Ultrasonic bath
Detailed Experimental Protocols
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
Parameter
Condition
HPLC Column
C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent modern column)
Add 1.0 mL of formic acid to a 1 L volumetric flask.
Add approximately 900 mL of HPLC grade water and mix.
Allow the solution to reach room temperature, then dilute to the mark with water.
Filter and degas the solution using an appropriate method.
Mobile Phase B (0.1% Formic Acid in Acetonitrile):
Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of acetonitrile.
Mix well and dilute to the mark with acetonitrile.
Filter and degas the solution.
Diluent:
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard Solution Preparation (0.5 mg/mL):
Accurately weigh approximately 25 mg of the 3-Amino-4-(1-piperidinyl)-benzonitrile Reference Standard.
Transfer it into a 50 mL volumetric flask.
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
Allow the solution to cool to room temperature, then dilute to volume with diluent and mix well.
Sample Solution Preparation (0.5 mg/mL):
Accurately weigh approximately 25 mg of the 3-Amino-4-(1-piperidinyl)-benzonitrile sample.
Transfer it into a 50 mL volumetric flask.
Follow steps 3 and 4 from the Standard Solution Preparation.
Analytical Procedure Workflow
The overall workflow from sample preparation to final data analysis is outlined below.
Caption: Experimental workflow for HPLC purity analysis.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified for its intended use. This is accomplished by performing a System Suitability Test (SST).[5]
Equilibrate the HPLC system with the mobile phase at initial conditions for at least 30 minutes or until a stable baseline is achieved.
Make five replicate injections of the Standard Solution (0.5 mg/mL).
Evaluate the results against the acceptance criteria in the table below.
SST Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0 for the main analyte peak
Theoretical Plates (N)
≥ 2000 for the main analyte peak
%RSD of Peak Area
≤ 2.0% for five replicate injections
%RSD of Retention Time
≤ 1.0% for five replicate injections
Method Validation Protocol
To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[6][7] The validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness.
Caption: Logical relationship of method validation parameters.
Validation Parameters and Acceptance Criteria
Parameter
Protocol Summary
Acceptance Criteria
Specificity
Subject the sample to forced degradation (acid, base, peroxide, heat, light). Analyze stressed samples to ensure the main peak is resolved from all degradation products.
Peak purity of the analyte must pass. Resolution between the main peak and the closest eluting impurity/degradant should be ≥ 2.0.
Linearity
Prepare at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration. Plot peak area vs. concentration.
Correlation coefficient (r²) ≥ 0.999.
Range
The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.
As per linearity, accuracy, and precision.
Accuracy
Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
Mean recovery should be between 98.0% and 102.0% at each level.
Precision (Repeatability)
Analyze a minimum of six sample preparations at 100% of the test concentration or perform nine determinations across the specified range (3 concentrations, 3 replicates each).[6]
%RSD of the results should be ≤ 2.0%.
Precision (Intermediate)
Repeat the precision study on a different day, with a different analyst, or on a different instrument.[6]
%RSD should meet the criteria for repeatability, with overall %RSD for combined data also within acceptable limits.
Limit of Quantitation (LOQ)
Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often established from the linearity study or by determining a signal-to-noise ratio of ~10:1.
%RSD for precision at the LOQ should be ≤ 10%.
Robustness
Deliberately vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on SST results and sample analysis.[6]
System suitability criteria must be met under all varied conditions. No significant change in results.
Conclusion
The reversed-phase HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of 3-Amino-4-(1-piperidinyl)-benzonitrile. The use of a modern, end-capped C18 column combined with a pH-controlled mobile phase and gradient elution provides a reliable and efficient analytical tool for quality control in a regulated environment. This protocol serves as a comprehensive guide for implementation and validation, ensuring trustworthy results for drug development professionals.
References
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Link
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. November 2005. Link
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. Link
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Link
Waters Corporation. LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. Link
LCGC International. Are You Sure You Understand USP <621>? Link
PubMed. Determination of four aromatic amines in water samples using dispersive liquid-dll microextraction combined with HPLC. Link
SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Link
SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Link
International Council for Harmonisation. Quality Guidelines. Link
Sigma-Aldrich. 3-AMINO-4-(1-PIPERIDINYL)-BENZONITRILE. Link
LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Link
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Link
ResearchGate. Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Link
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Link
IOSR Journal of Pharmacy. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Link
Phenomenex. Reversed Phase HPLC Method Development. Link
BenchChem. A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis. Link
MDPI. Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Link
ChemBK. Benzonitrile, 3-[[6-[(3R)-3-amino-1-piperidinyl]... Link
IJSDR. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Link
HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. Link
ChemSrc. 3-Amino-4-(hydroxymethyl)benzonitrile. Link
Sigma-Aldrich. 3-Nitro-4-(piperidin-1-yl)benzonitrile. Link
Sphinix Research. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Link
Application Note: A Strategic Approach to the Preparative Purification of 3-Amino-4-(1-piperidinyl)-benzonitrile via Normal-Phase Column Chromatography
Abstract This comprehensive application note provides a detailed protocol for the preparative purification of 3-Amino-4-(1-piperidinyl)-benzonitrile, a key intermediate in pharmaceutical synthesis. The inherent basicity...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive application note provides a detailed protocol for the preparative purification of 3-Amino-4-(1-piperidinyl)-benzonitrile, a key intermediate in pharmaceutical synthesis. The inherent basicity of this molecule presents a significant challenge for standard silica gel chromatography, often leading to poor resolution, peak tailing, and yield loss due to strong interactions with acidic silanol groups.[1][2] This guide elucidates the causal factors behind these challenges and presents two robust, field-proven protocols using normal-phase chromatography. The primary recommended method utilizes an amine-functionalized stationary phase to mitigate undesirable analyte-matrix interactions, while an alternative protocol details the use of a basic mobile phase modifier with standard silica gel. The methodologies are grounded in preliminary Thin-Layer Chromatography (TLC) for efficient solvent system optimization, ensuring a predictable and scalable purification strategy.
Introduction: The Purification Challenge
3-Amino-4-(1-piperidinyl)-benzonitrile is a substituted aromatic amine whose molecular architecture includes a primary aromatic amine and a tertiary amine within the piperidine ring. This dual basic character is fundamental to its chemical reactivity but poses a significant hurdle for purification. Standard silica gel, a Brønsted acid, interacts strongly with these basic centers, causing non-ideal chromatographic behavior.[1][2] A successful purification strategy must therefore actively counteract this acid-base interaction to achieve high purity and recovery. This note details a systematic approach, beginning with analytical TLC, to develop a preparative column chromatography method that addresses these specific challenges.
Foundational Principle: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, TLC is an indispensable tool for rapidly scouting and optimizing the mobile phase.[3][4][5] The correlation between TLC retention factor (Rƒ) and column chromatography elution is well-established, providing a reliable predictive model for the preparative separation.[6][7]
Core Objective of TLC: To identify a solvent system that provides:
An Rƒ value for the target compound between 0.25 and 0.35.[3]
The maximum possible separation (ΔRƒ) between the target compound and its closest impurities, ideally ≥ 0.20.[3]
Protocol: TLC Solvent System Scouting
Preparation: Dissolve a small amount of the crude 3-Amino-4-(1-piperidinyl)-benzonitrile in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a concentrated spotting solution.
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of several TLC plates (standard silica gel 60 F₂₅₄ plates and, if available, amine-functionalized TLC plates).
Development: Place each plate in a separate developing chamber containing a different solvent system (see Table 1 for suggestions). Ensure the chamber is saturated with the solvent vapor.
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).
Analysis: Calculate the Rƒ value for the target compound and visible impurities for each solvent system.
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Table 1: Suggested TLC Scouting Solvent Systems
System No.
Non-Polar Solvent
Polar Solvent
Ratio (v/v)
Modifier (for Silica Gel)
1
Hexane
Ethyl Acetate
4:1
~1% Triethylamine (TEA)
2
Hexane
Ethyl Acetate
2:1
~1% Triethylamine (TEA)
3
Hexane
Ethyl Acetate
1:1
~1% Triethylamine (TEA)
4
Dichloromethane
Methanol
98:2
~1% Triethylamine (TEA)
5
Dichloromethane
Methanol
95:5
~1% Triethylamine (TEA)
Note: When using amine-functionalized TLC plates, the triethylamine modifier is typically not required.[8]
Preparative Purification: Detailed Protocols
Based on the optimized conditions from TLC, proceed with one of the following preparative column chromatography protocols.
Protocol A: Purification Using Amine-Functionalized Silica Gel (Recommended)
This approach is superior for basic compounds as the amine-functionalized surface minimizes acid-base interactions, leading to sharper peaks and improved separation without the need for mobile phase additives.[2][8]
Materials:
Crude 3-Amino-4-(1-piperidinyl)-benzonitrile
Amine-functionalized silica gel (e.g., Biotage® KP-NH, Teledyne ISCO RediSep® Amine)
Optimized solvent system (e.g., Hexane/Ethyl Acetate) from TLC analysis
Glass chromatography column
Fraction collection tubes
Procedure:
Column Packing: Prepare a slurry of the amine-functionalized silica gel in the initial, least polar mobile phase composition. Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring a homogenous, crack-free bed.
Sample Loading (Dry Loading):
Dissolve the crude material (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add 2-3 g of silica gel (or Celite) to the solution and concentrate to a dry, free-flowing powder using a rotary evaporator.
Carefully layer the powder on top of the packed column bed. This technique prevents band broadening and improves resolution.
Elution:
Begin eluting with the optimized solvent system from the TLC analysis.
If impurities are close to the product, a shallow gradient elution can be employed. Start with a mobile phase slightly less polar than the optimized TLC solvent and gradually increase the polarity. For example, if a 2:1 Hexane:EtOAc mixture was optimal (Rƒ ≈ 0.3), start the column with 3:1 Hexane:EtOAc and slowly increase the concentration of EtOAc.
Fraction Collection: Collect fractions of a consistent volume. The size of the fractions should be approximately one-quarter of the column's dead volume.
Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure product.
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 3-Amino-4-(1-piperidinyl)-benzonitrile.
Protocol B: Purification Using Standard Silica Gel with a Basic Modifier
This is a cost-effective alternative if amine-functionalized media is unavailable. The addition of a competing base, such as triethylamine (TEA), passivates the acidic silanol sites on the silica surface.[1][9]
Materials:
Crude 3-Amino-4-(1-piperidinyl)-benzonitrile
Standard flash silica gel (e.g., 230-400 mesh, 60 Å)
Optimized solvent system (e.g., Hexane/Ethyl Acetate)
Triethylamine (TEA) or Ammonium Hydroxide
Glass chromatography column
Fraction collection tubes
Procedure:
Mobile Phase Preparation: Prepare the mobile phase determined from TLC, adding approximately 0.5-1% (v/v) of triethylamine to both the "weak" (e.g., Hexane) and "strong" (e.g., Ethyl Acetate) solvents. This ensures a consistent pH on the column.
Column Packing: Pack the column with standard silica gel using the prepared mobile phase as described in Protocol A.
Sample Loading: Use the dry loading method as described in Protocol A for optimal results.
Elution & Fraction Collection: Proceed with elution and fraction collection as detailed in Protocol A, using the TEA-modified mobile phase throughout the process.
Analysis and Solvent Removal: Analyze fractions by TLC. After combining the pure fractions, the solvent and the volatile TEA can be removed using a rotary evaporator. For complete removal of residual TEA, co-evaporation with a solvent like dichloromethane may be necessary.
Visual Workflow and Decision Logic
The following diagrams illustrate the overall purification workflow and the logic for selecting the appropriate chromatographic conditions.
Caption: Overall workflow for the purification of the target compound.
Caption: Decision-making flowchart based on TLC analysis.
Expected Results & Troubleshooting
Following these protocols should yield 3-Amino-4-(1-piperidinyl)-benzonitrile with high purity (>98%), suitable for subsequent synthetic steps or biological screening.
Table 2: Troubleshooting Common Issues
Issue
Probable Cause
Solution
Compound Streaking on TLC/Column
Analyte is too polar for the solvent; strong interaction with silica.
Add a basic modifier (TEA) if using standard silica; switch to a more polar solvent system (e.g., DCM/MeOH); use amine-functionalized silica.
Product Does Not Elute
Mobile phase is not polar enough; irreversible adsorption on acidic silica.
Increase mobile phase polarity significantly; ensure a basic modifier is present if using standard silica; switch to amine-functionalized silica.
Poor Separation of Impurities
Insufficient selectivity of the mobile phase.
Test different solvent combinations (e.g., substitute Ethyl Acetate with Acetone or MTBE); use a shallow gradient for elution.[4]
Low Product Recovery
Irreversible adsorption on the stationary phase.
Use the recommended amine-functionalized silica (Protocol A) or ensure adequate basic modifier is used in Protocol B.[1]
References
Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
Vovk, I., et al. (2003). Normal-phase capillary chromatography of polar aromatic compounds. Journal of Chromatography A, 1004(1-2), 139-148.
Chen, L. Y., et al. (2004). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents, EP1558354A2.
Al-Ghanim, A. M., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Retrieved from [Link]
Dr. Maisch GmbH. (n.d.). Normal Phase. Retrieved from [Link]
Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from [Link]
Biotage. (2023, January 26). Why is Solvent Evaluation by TLC Important for Good Flash Chromatography Results? Biotage Blog. Retrieved from [Link]
University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Retrieved from [Link]
Zhang, J., et al. (2025). Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning. Nature Communications, 16(1), 1-11. Retrieved from [Link]
Al-Ghanim, A. M., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Retrieved from [Link]
Wilson, W. B., et al. (2013). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. Polycyclic Aromatic Compounds, 33(4), 345-364. Retrieved from [Link]
Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]
Lansink, G. W., et al. (2013). Process for the purification of aromatic amines. Google Patents, US8455691B2.
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage Blog. Retrieved from [Link]
ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]
Application Notes & Protocols: The Strategic Use of 3-Amino-4-(1-piperidinyl)-benzonitrile in Modern Medicinal Chemistry
Introduction: Identifying a Privileged Scaffold In the landscape of contemporary drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to serve as versatile platforms for inte...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Identifying a Privileged Scaffold
In the landscape of contemporary drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to serve as versatile platforms for interacting with multiple biological targets. 3-Amino-4-(1-piperidinyl)-benzonitrile is a quintessential example of such a scaffold. Its unique combination of a rigid aromatic core, a reactive amine handle, and a pharmacokinetic-modulating piperidine ring makes it a highly sought-after building block, particularly in the design of kinase inhibitors for oncology and autoimmune diseases.
This guide provides an in-depth exploration of the strategic application of 3-Amino-4-(1-piperidinyl)-benzonitrile. We will move beyond simple synthetic descriptions to elucidate the causal reasoning behind its use, detailing not just how but why this scaffold is employed. The protocols and insights herein are designed for researchers, scientists, and drug development professionals aiming to leverage this potent intermediate in their discovery programs.
Part 1: Molecular Rationale and Physicochemical Profile
The utility of any chemical scaffold is rooted in its intrinsic properties. The structure of 3-Amino-4-(1-piperidinyl)-benzonitrile is no exception, offering a trifecta of features that medicinal chemists can exploit.
The Aromatic Core & Nitrile Group : The benzonitrile unit provides a rigid, planar anchor. The nitrile group is a strong hydrogen bond acceptor and a metabolically robust bioisostere for other polar groups like hydroxyls or carboxyls.[1] Its electron-withdrawing nature also influences the reactivity of the aromatic ring.
The Primary Aromatic Amine : The amino group at the 3-position serves as the primary synthetic handle. Its nucleophilicity is ideal for forming stable amide bonds or participating in advanced cross-coupling reactions, allowing for the facile introduction of diverse functionalities and the construction of larger, more complex drug candidates.
The Piperidine Moiety : The piperidine ring is a classic "pharmacokinetic modulator." Its presence often enhances aqueous solubility, improves metabolic stability, and can increase cell permeability compared to more lipophilic or linear analogs.[2] This saturated heterocycle provides a three-dimensional character to an otherwise planar molecule, which can be crucial for optimizing interactions within a protein's binding pocket.[3]
Table 1: Physicochemical Properties of 3-Amino-4-(1-piperidinyl)-benzonitrile
Property
Value
Significance in Drug Design
CAS Number
27429-67-0
Unique identifier for procurement and regulatory purposes.
Molecular Formula
C₁₂H₁₅N₃
Provides the elemental composition.
Molecular Weight
201.27 g/mol
Falls within the range typical for fragment-based drug design (FBDD) and lead generation.
Topological Polar Surface Area (TPSA)
55.2 Ų
Suggests good potential for cell membrane permeability and oral bioavailability.
cLogP (Calculated)
~2.1 - 2.5
Indicates a favorable balance between lipophilicity and hydrophilicity for drug-likeness.
Hydrogen Bond Donors
1 (from -NH₂)
Provides a key interaction point for target binding.
Hydrogen Bond Acceptors
2 (from -CN, piperidine N)
Offers multiple points for forming hydrogen bonds with the biological target.
Physical Form
Pale-yellow to yellow-brown solid
Basic physical characteristic for handling and storage.[4]
Part 2: Core Application in Kinase Inhibitor Synthesis
A prominent application of 3-Amino-4-(1-piperidinyl)-benzonitrile is in the synthesis of inhibitors for Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a high-value target for treating B-cell malignancies and autoimmune disorders.[5][6]
The Strategic Workflow
The general strategy involves coupling the 3-amino group of our scaffold to a core heterocyclic structure that binds to the hinge region of the kinase. The piperidine and benzonitrile moieties are then positioned to make crucial interactions in other regions of the ATP-binding pocket.
Caption: General workflow for synthesizing a BTK inhibitor.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold: 3-Amino-4-(1-piperidinyl)-benzonitrile
Causality Statement: This protocol details a common two-step synthesis. The first step is a Nucleophilic Aromatic Substitution (SNAr), where the electron-withdrawing nitro and cyano groups activate the aromatic ring for displacement of a halide by piperidine. The second step is a standard nitro group reduction to furnish the crucial primary amine, which is the key reactive site for subsequent coupling reactions.
Materials:
4-Chloro-3-nitrobenzonitrile
Piperidine
Potassium Carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Iron powder (Fe)
Concentrated Hydrochloric Acid (HCl)
Ethanol (EtOH), Water (H₂O)
Ethyl Acetate (EtOAc)
Saturated Sodium Bicarbonate solution (NaHCO₃)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
Part A: Synthesis of 4-(1-Piperidinyl)-3-nitrobenzonitrile
To a round-bottom flask charged with 4-chloro-3-nitrobenzonitrile (1.0 eq) and anhydrous K₂CO₃ (1.5 eq), add DMF to create a 0.5 M solution.
Add piperidine (1.2 eq) dropwise to the stirring suspension at room temperature.
Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Cool the mixture to room temperature and pour it into ice-water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure intermediate.
Part B: Reduction to 3-Amino-4-(1-piperidinyl)-benzonitrile
Suspend the 4-(1-piperidinyl)-3-nitrobenzonitrile (1.0 eq) and iron powder (5.0 eq) in a 2:1 mixture of ethanol and water.
Heat the mixture to reflux (approx. 80-90 °C).
Add concentrated HCl dropwise (catalytic amount, e.g., 0.1-0.2 eq). Caution: The reaction can be exothermic.
Continue refluxing for 2-4 hours, monitoring by TLC for the disappearance of the nitro compound.
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.
Concentrate the filtrate under reduced pressure.
Neutralize the residue by carefully adding saturated NaHCO₃ solution and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, 3-Amino-4-(1-piperidinyl)-benzonitrile, which is often pure enough for the next step or can be further purified by column chromatography.
Protocol 2: Palladium-Catalyzed Coupling to a Heterocyclic Core (Buchwald-Hartwig Amination)
Causality Statement: The Buchwald-Hartwig amination is a powerful and versatile C-N bond-forming reaction, ideal for coupling our scaffold's primary amine with an aryl halide (the heterocyclic core). The choice of a specific palladium catalyst and ligand (e.g., X-Phos) is critical for achieving high yields and preventing side reactions. This method is often preferred over classical methods due to its broad substrate scope and milder reaction conditions.[7][8]
Potassium tert-butoxide (KOt-Bu) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
Anhydrous, degassed Toluene or Dioxane
Step-by-Step Methodology:
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Amino-4-(1-piperidinyl)-benzonitrile, the aryl halide core, the base (KOt-Bu), Pd(OAc)₂, and the X-Phos ligand.
Evacuate and backfill the flask with the inert gas three times.
Add the anhydrous, degassed solvent via syringe.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
Cool the mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product, which serves as the core for the final BTK inhibitor.
Part 3: Mechanism of Action and Structure-Activity Relationships (SAR)
The final compounds derived from our scaffold inhibit BTK by competing with ATP for its binding site. The heterocyclic core typically forms hydrogen bonds with the "hinge" region of the kinase, while the benzonitrile and piperidine moieties extend into other pockets, contributing to potency and selectivity.
The following table summarizes general SAR trends observed for BTK inhibitors built upon the 3-Amino-4-(1-piperidinyl)-benzonitrile scaffold.[9][10]
Molecular Modification
Position
General Effect on Activity
Rationale
Piperidine Substitution
C4-position
Small alkyl groups (e.g., methyl) can be tolerated or slightly improve potency. Bulky groups are detrimental.
The C4 position often points towards a solvent-exposed region or a confined pocket, where steric clashes can occur.
Amine Acylation
3-Amino Group
Acylation with an acrylamide moiety.
Leads to irreversible covalent inhibition by forming a bond with a cysteine residue (Cys481) in the BTK active site, significantly increasing potency and duration of action.[6]
Benzonitrile Modification
Cyano Group
Replacement with other H-bond acceptors (e.g., small amides).
Can maintain activity, but the nitrile is often optimal for its metabolic stability and precise geometry.
Aromatic Ring Substitution
Benzene Ring
Introduction of small groups (e.g., F, Me) is generally not favored.
The unsubstituted ring often fits snugly into a hydrophobic pocket, and additions can disrupt this optimal fit.
Conclusion
3-Amino-4-(1-piperidinyl)-benzonitrile is a testament to the power of strategic scaffold design in medicinal chemistry. Its well-defined physicochemical properties and synthetic accessibility make it a reliable and effective starting point for the development of potent and selective kinase inhibitors. The protocols and rationale provided in this guide underscore its importance and offer a framework for its successful implementation in drug discovery campaigns. By understanding the "why" behind its structure and reactivity, researchers can more effectively leverage this privileged scaffold to create the next generation of targeted therapeutics.
References
Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium. Journal of Labelled Compounds and Radiopharmaceuticals.
Design and Synthesis of Novel Pyrazolo[3,4- d ]pyrimidin-1-yl piperidine Derivatives as Bruton's Tyrosine Kinase Inhibitors. ResearchGate.
Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry.
Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy. ACS Publications.
Design and Synthesis of Novel Amino-triazine Analogues as Selective Bruton's Tyrosine Kinase Inhibitors for Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry.
Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry.
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules. Available from: [Link]
A Head-to-Head Comparison of Synthesis Routes for 3-Amino-4-(phenylamino)benzonitrile. Benchchem.
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Semantic Scholar.
Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. International Journal of Peptide and Protein Research.
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research.
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available from: [Link]
Escape from planarity in fragment-based drug discovery. Chemical Society Reviews.
Application Note: Scale-up Synthesis of 3-Amino-4-(1-piperidinyl)-benzonitrile
Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Objective: To deliver a robust, intensified, and green scale-up methodology for the synthesis of a critical aniline intermediate,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals
Objective: To deliver a robust, intensified, and green scale-up methodology for the synthesis of a critical aniline intermediate, completely bypassing traditional aprotic toxic solvents and high-pressure hydrogenation hazards.
Introduction and Process Rationale
3-Amino-4-(1-piperidinyl)-benzonitrile (CAS: 27429-67-0) is a pivotal molecular building block in the design of kinase inhibitors, benzimidazole-based pharmaceuticals, and advanced functional materials. Historically, synthesizing this substituted aniline involves a nucleophilic aromatic substitution (
) in solvents like DMF or NMP, followed by a catalytic hydrogenation using high-pressure gas.
Translating the traditional pathway to pilot-plant manufacturing (multi-kilogram scale) introduces significant engineering and toxicity hurdles. High-boiling aprotic solvents complicate product isolation and violate modern green chemistry directives. Furthermore, large-scale pressurized
requires specialized Hastelloy reactors and blast-bunker infrastructure. To bypass these limitations, this application note details an advanced two-step protocol grounded in [1] and highly chemoselective Catalytic Transfer Hydrogenation (CTH).
Mechanistic Causality & Safety-by-Design
As a self-validating system, every reagent and parameter in this process was selected based on fundamental physical chemistry and process safety:
Step 1: Aqueous
via Hydrophobic Collapse
Choosing 4-fluoro-3-nitrobenzonitrile over its chloro-analogue is non-negotiable for scale-up. The extreme electronegativity of fluorine intensely depletes the electron density at the ipso-carbon, profoundly lowering the activation energy required to form the rate-determining Meisenheimer intermediate[2]. While conventional logic dictates using organic solvents, performing this substitution in purely aqueous capitalizes on the hydrophobic effect. The organic precursors aggregate, artificially concentrating the reactants. buffers the water to prevent protonation of the highly nucleophilic piperidine while scavenging the evolved HF. The system is inherently self-purifying; as the hydrophobic product forms, it aggressively crystallizes from the aqueous medium, upgrading purity in-situ without requiring phase-separations or extractions.
Step 2: Chemoselective Catalytic Transfer Hydrogenation (CTH)
The reduction of a nitro group yields an intense exotherm (
kcal/mol). Rather than battling runaway thermal kinetics and multiphase mass-transfer limits with gas, this protocol employs over 5% Pd/C. On the palladium surface, ammonium formate breaks down into active hydrides, alongside benign and off-gassing. By adding the donor portion-wise as an aqueous solution, the violent exotherm is entirely restricted to an addition-controlled regime. Furthermore, Pd/C and formate offer perfect chemoselectivity, exclusively reducing the nitro moiety without reducing the reactive nitrile group.
Reaction Workflow
Caption: Workflow for the two-step synthesis of 3-Amino-4-(1-piperidinyl)-benzonitrile.
Experimental Methodologies
Protocol A: Continuous Aqueous
(Scale-up Model: 100g to Multi-Kg)
Reactor Preparation: To a clean, glass-lined reactor equipped with a robust overhead stirrer and a reflux condenser, charge Distilled Water (10 Volumes relative to substrate).
, 1.10 equiv). Agitate at 200 rpm until full dissolution is observed.
Substrate Charging: Charge Piperidine (1.05 equiv) as a liquid. Subsequently, charge 4-fluoro-3-nitrobenzonitrile (1.00 equiv) as a crystalline solid. A heterogeneous yellow/orange slurry will form immediately.
Heating: Ramp the internal temperature to 90 °C. The reaction will smoothly transition into a thick but easily stirred suspension. Maintain vigorous stirring for 6 hours.
In-Process Control (IPC): Withdraw a 0.5 mL sample, dilute completely into 5 mL Acetonitrile, and analyze by HPLC (254 nm). Validation Gate: The protocol may only proceed when 4-fluoro-3-nitrobenzonitrile is
(AUC).
Isolation: Ramp down the temperature linearly to 20 °C over 2 hours. The target intermediate will heavily precipitate. Hold at 20 °C for 1 hour to maximize crystalline recovery.
Filtration: Filter through a coarse-porosity Nutsche filter. Wash the filter cake with cold Distilled Water (3
2 V) to remove phosphate salts and trace unreacted piperidine.
Drying: Dry the bright yellow/orange solid in a vacuum oven at 55 °C until constant weight is achieved. (Theoretical Target Yield: 95–98%).
-purged reactor, charge 3-nitro-4-(piperidin-1-yl)benzonitrile (1.00 equiv). Next, safely charge 5% Pd/C (50% water-wet) to equal 5 wt% of the dry substrate mass.
Note: Always charge wet Pd/C under an inert blanket to avoid flash ignition with solvent vapors.
Solvent Addition: Charge Industrial Grade Ethanol (8 V). Initiate moderate agitation (150 rpm) and heat the batch to 50 °C.
Donor Preparation: In a separate vessel, prepare a solution of Ammonium Formate (
, 4.00 equiv) dissolved in Distilled Water (1 V).
Controlled Addition (Critical Step): Utilize an addition funnel or metering pump to charge the Ammonium Formate solution dropwise over 1.5 to 2 hours.
Causality Check: You will observe mild effervescence (
and release) and an internal exotherm. By pacing the addition, the temperature naturally holds between 55–60 °C with minimal jacket cooling.
Digestion: Following complete addition, stir the mixture at 60 °C for 2 hours to ensure the reduction of any transient hydroxylamine intermediates.
IPC: Analyze the reaction mixture via HPLC. Validation Gate: Nitro and hydroxylamine intermediates must be
.
Filtration: Cool the mixture to 30 °C. Filter off the heterogeneous palladium catalyst using a tightly packed Celite® pad. Flush the reactor and wash the pad with warm Ethanol (2 V). Retain the spent catalyst for Pd recycling.
Crystallization: Concentrate the ethanolic filtrate via vacuum distillation to approximately 3 V. Slowly add cold Distilled Water (5 V) over 30 minutes to crash out the free amine.
Final Isolation: Filter the crystalline product, wash with cold Water, and dry under vacuum at 45 °C to yield the final API-grade intermediate. (Theoretical Target Yield: 90–94%).
Quantitative Data & Quality Specifications
Table 1: Process Validation & In-Process Controls (IPC)
Process Stage
Analytical Target
Specification Limit
Action if Out of Spec (OOS)
Aqueous
Unreacted 4-fluoro-3-nitrobenzonitrile
(HPLC AUC)
Stir an additional 2 hours at 90°C.
CTH Reduction
Unreacted Nitro Intermediate
(HPLC AUC)
Add 0.5 equiv Ammonium Formate; hold 1h.
CTH Reduction
Hydroxylamine Intermediate
(HPLC AUC)
Increase temp to 65°C to force completion.
Table 2: Final API-Intermediate Specifications
Parameter
Specification Target
Rationale
Appearance
Pale yellow to off-white crystalline solid
Indicates absence of oxidized aniline impurities.
Purity (HPLC)
Standard requirement for downstream cross-coupling.
Residual Palladium
ppm (via ICP-MS)
Mandatory to prevent catalyst poisoning in next steps.
Moisture (KF)
Prevents degradation/hydrolysis of the nitrile group.
References
Miller, W., Craig, C. D., Larson, E., Sharma, K., & Spangenberg, A. (2025). "Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish." Organic Process Research & Development.[Link]
Johnstone, R. A. W., et al. (1977). "Palladium catalyzed reductions of halo- and nitroaromatic compounds with triethylammonium formate." Journal of Organic Chemistry, 42, 3491.[Link]
3-Amino-4-(1-piperidinyl)-benzonitrile in the synthesis of heterocyclic compounds
Application Note: 3-Amino-4-(1-piperidinyl)-benzonitrile in the Synthesis of Fused Heterocycles (Pyrido[1,2-a]benzimidazoles) Executive Summary 3-Amino-4-(1-piperidinyl)-benzonitrile is a highly versatile, bi-functional...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Amino-4-(1-piperidinyl)-benzonitrile in the Synthesis of Fused Heterocycles (Pyrido[1,2-a]benzimidazoles)
Executive Summary
3-Amino-4-(1-piperidinyl)-benzonitrile is a highly versatile, bi-functional intermediate extensively utilized in the synthesis of complex nitrogenous heterocycles. By possessing both a primary aniline amine and a sterically adjacent tertiary cyclic amine (piperidine), this scaffold is perfectly primed for intramolecular cyclization strategies. This Application Note details its utilization in synthesizing cyano-substituted 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazoles —a highly privileged tricyclic pharmacophore actively investigated for its utility in developing Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and Janus Kinase 3 (JAK3) inhibitors for oncology and autoimmune disorders[1][2].
Mechanistic Rationale: The Causality of Oxidative C(sp³)–H Amination
Transforming 3-amino-4-(1-piperidinyl)-benzonitrile into a fused tricyclic system requires the controlled formation of a new carbon-nitrogen (C–N) bond between the ortho-amine and the unactivated
-carbon of the piperidine ring. Simply heating the compound will not induce cyclization. Instead, transition-metal catalyzed oxidative C–H amination is required[3].
The Causality Behind the Chemistry:
Initiation via Single Electron Transfer (SET): The Copper(II) catalyst coordinates with the aniline nitrogen. Utilizing a terminal oxidant (e.g., tert-Butyl hydroperoxide, TBHP), the Cu(II) center facilitates a SET from the tertiary piperidine nitrogen, generating a radical cation.
Concerted Metalation-Deprotonation (CMD): The selection of Copper(II) acetate is not arbitrary. The acetate ligand acts as an internal base, facilitating the abstraction of a hydrogen atom (
) or proton from the -position of the radical cation. This generates a highly electrophilic iminium ion .
Entropy-Driven Cyclization: Because the primary amine is conformationally locked in the ortho position, the local effective concentration of the nucleophile is extremely high. It undergoes a rapid intramolecular nucleophilic attack on the iminium carbon, forming a 5-membered aminal ring.
Final Oxidation: The resulting aminal undergoes a secondary oxidation step to yield the fully conjugated, stable 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole architecture. (Note: Because a piperidine ring is used rather than a pyridine ring, the resulting fused system remains partially saturated unless harsh dehydrogenation conditions are applied).
Mechanistic Pathway Visualization
Mechanistic pathway of Cu-catalyzed oxidative C-H amination for tricyclic ring closure.
Quantitative Data: Reagent Optimization
To ensure a self-validating and scalable protocol, the reaction conditions must be precisely tuned to stabilize the transient iminium ion while preventing off-target polymerizations of the highly reactive aniline species[3][4].
Entry
Catalyst (10 mol%)
Oxidant (Equiv)
Solvent
Temp (°C)
Yield (%)
Mechanistic Causality for Outcome
1
None
TBHP (2.0)
DMF
90
Trace
Without a metal mediator, SET does not readily occur at the piperidine nitrogen.
2
TBHP (2.0)
DMF
90
45
Lack of a basic carboxylate ligand severely hinders the requisite proton transfer (CMD step).
3
(1 atm)
Toluene
100
62
Non-polar solvents destabilize the charged iminium intermediate, stalling cyclization.
This protocol outlines the synthesis of 7-cyano-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole starting from 3-amino-4-(1-piperidinyl)-benzonitrile. The procedure is designed to be self-validating, meaning chemical milestones are visibly or analytically trackable during execution.
Reactor Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Flame-dry under vacuum and backfill with an ambient air atmosphere. (Causality: While rigorous exclusion of moisture is not strictly necessary due to the aqueous TBHP, a standardized initial atmosphere prevents variable baseline oxidation).
Substrate & Catalyst Charging: Add 3-amino-4-(piperidin-1-yl)benzonitrile (2.01 g) and
(0.18 g) to the flask. Add 50 mL of anhydrous DMF.
Self-Validation Checkpoint 1: The mixture will rapidly turn a clear, royal blue color, indicative of the Cu(II)-aniline resting complex.
Oxidant Addition: At room temperature, add TBHP (2.76 mL) dropwise over 5 minutes.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using a pre-calibrated oil bath.
Self-Validation Checkpoint 2: Within 30–45 minutes of reaching 90 °C, the solution will transition from royal blue to a deep green/brown hue. This color shift physically validates that the Cu(II)/Cu(I) catalytic cycle is active and radical cation formation has commenced.
Reaction Monitoring (TLC): After 8 hours, sample the reaction. Elute on silica gel using Hexanes/EtOAc (2:1).
Self-Validation Checkpoint 3: The starting material (fluorescent blue spot under 254 nm UV,
) should be entirely consumed, replaced by an intensely UV-active spot representing the fully conjugated cyclized product at .
Quench and Workup: Cool the reaction to room temperature. Add 50 mL of saturated aqueous sodium thiosulfate (
) and stir vigorously for 15 minutes. (Causality: Thiosulfate acts to aggressively reduce and neutralize any unreacted peroxide, preventing unexpected exotherms during concentration).
Extraction: Transfer to a separatory funnel, dilute with 100 mL of Ethyl Acetate, and extract the aqueous layer (
mL). Wash the combined organic layers with brine ( mL) to strip out residual DMF.
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution 10% to 40% EtOAc in Hexanes) to yield the pure tricyclic product.
Analytical Validation Data
To verify the integrity of the synthesized 7-cyano-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, analyze the compound using NMR and LC-MS.
Mass Spectrometry (ESI+): The starting material (
= 202.1) will show a mass loss of 2 Da corresponding to the net dehydrogenation required for the C–N bond formation, yielding a product mass of = 200.1[3][5].
1H NMR (400 MHz, CDCl3):
Disappearance: The broad singlet integration at ~
4.20 ppm (representing the primary protons) will completely disappear, confirming the consumption of the primary amine.
Shift: The multiplet for the
-protons of the piperidine ring (initially at ~ 2.80 ppm) will shift significantly downfield to ~ 4.10 ppm, reflecting their new chemical environment adjacent to the highly electron-withdrawing bridgehead nitrogen of the newly formed benzimidazole core.
References
United States Patent Office. "US10800761B2 - Carboxamide compounds and uses thereof (HPK1 inhibitors)." Google Patents.
Zhu, C. et al. "A Direct Intramolecular C−H Amination Reaction Cocatalyzed by Copper(II) and Iron(III) as Part of an Efficient Route for the Synthesis of Pyrido[1,2-a]benzimidazoles from N-Aryl-2-aminopyridines." Journal of the American Chemical Society. ACS Publications. URL:[Link]
World Intellectual Property Organization. "WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors (JAK3 intermediates)." Google Patents.
Technical Support Center: Optimizing Reaction Conditions for 3-Amino-4-(1-piperidinyl)-benzonitrile
Welcome to the Technical Support Center. This guide is specifically designed for research scientists and drug development professionals working with 3-Amino-4-(1-piperidinyl)-benzonitrile (CAS: 27429-67-0) .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically designed for research scientists and drug development professionals working with 3-Amino-4-(1-piperidinyl)-benzonitrile (CAS: 27429-67-0) .
Core Mechanistic Challenge
This aniline derivative presents a dual challenge in organic synthesis. The primary amine at the C3 position is severely restricted by the steric shield of the adjacent (ortho) bulky piperidine ring at the C4 position. Furthermore, the nitrile group at C1 acts as an electron-withdrawing group (EWG), subtly reducing the nucleophilicity of the aniline nitrogen. Finally, the tertiary amine of the piperidine ring introduces a competitive basic site (pKa ~9-10) that can buffer reaction environments and complicate purification.
Below, you will find targeted troubleshooting FAQs, structured comparative data, and self-validating experimental protocols to overcome these specific molecular barriers.
Workflows & Coupling Strategies
Decision matrix for optimizing coupling methodologies based on electrophile class.
Frequently Asked Questions (FAQs)
Amide Coupling Optimization
Q: My standard EDC/HOBt or DCC couplings are stalling at <20% conversion. Why?A: Standard carbodiimide coupling agents form an O-acylisourea intermediate that is highly bulky. Because the nucleophilic amine on 3-Amino-4-(1-piperidinyl)-benzonitrile is sterically blocked by the ortho-piperidine group, the approach trajectory to this bulky intermediate is kinetically unfavorable[1].
Q: How do I bypass this steric block for amide coupling?A: You must maximize the electrophilicity of the carbonyl group while minimizing the steric footprint of the leaving group. Converting the carboxylic acid to an acid chloride (using oxalyl chloride/DMF) is the most robust solution. If the substrate is acid-sensitive, use HATU or T3P (Propylphosphonic anhydride) , which generate highly reactive intermediates that can overcome the steric barrier[2].
Buchwald-Hartwig Amination
Q: When attempting a Buchwald-Hartwig C-N coupling with an aryl chloride, I observe significant hydrodehalogenation (reduction) of the aryl halide instead of product formation. How do I fix this?A: This is a classic symptom of a rate-limiting amine coordination step. While the palladium catalyst successfully undergoes oxidative addition with the aryl halide, the steric bulk of the ortho-piperidino aniline prevents it from binding to the Pd-complex efficiently. This stalled intermediate undergoes side reactions like protodemetalation[3].
Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos or RuPhos . These ligands force the formation of a monoligated L-Pd(0) species, which creates a highly active pocket that aggressively binds sterically hindered anilines and accelerates the reductive elimination step[1][3].
Q: What is the optimal base for C-N cross-coupling with this compound?A: The standard is Sodium tert-butoxide (NaOtBu) . However, because the starting material contains an electron-withdrawing nitrile group, the formed product can be sensitive to strong alkoxides at elevated temperatures. If degradation occurs, pivot to Cesium Carbonate (Cs2CO3) in 2-MeTHF or Toluene, though you must increase the reaction time by 30-50%[4].
Workup & Isolation
Q: My product is unexpectedly lost in the aqueous layer during extraction. Why?A: The piperidine ring features a tertiary aliphatic nitrogen. If your aqueous wash is acidic or neutral (pH < 8), this basic nitrogen (pKa ~10) becomes protonated, driving the entire molecule into the aqueous phase.
Solution: Always basify the aqueous layer to pH > 11 using 1M NaOH or saturated Na2CO3 prior to extracting with ethyl acetate or dichloromethane.
Reagent Selection Data
Below is a summarized comparative analysis of coupling conditions specifically mapped against the reactivity profile of 3-Amino-4-(1-piperidinyl)-benzonitrile.
Reagent / Catalyst System
Primary Application
Temp.
Exp. Yield
Mechanistic Limitation
EDC / HOBt
Amide Coupling
RT
< 20%
Insufficient reactivity for hindered amine.
Oxalyl Chloride
Amide Coupling
0 °C to RT
85–95%
Generates HCl; incompatible with acid-sensitive groups.
HATU / DIPEA
Amide Coupling
50 °C
60–80%
Byproduct removal (uronium salts) can complicate purification.
Pd2(dba)3 / BrettPhos
C-N Coupling (Aryl Cl)
100 °C
75–90%
Highly sensitive to oxygen/moisture; requires glovebox/Schlenk.
Pd(OAc)2 / RuPhos
C-N Coupling (Aryl Br/I)
80 °C
80–95%
Slower oxidative addition for highly electron-rich aryl halides.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems to ensure mechanistic integrity and high yields when working with this specific substrate.
Causality Rationale: Bypasses carbodiimide bulk by utilizing the smallest, most electrophilic leaving group (chloride).
Activation: In a flame-dried flask under N2, dissolve the carboxylic acid (1.2 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (1 drop). Slowly add Oxalyl Chloride (1.5 equiv) at 0 °C. Causality: DMF acts as a nucleophilic catalyst, forming the Vilsmeier-Haack reagent, which reacts with the acid.
Degassing: Stir at room temperature for 2 hours until gas evolution (CO, CO2, HCl) ceases. Concentrate under vacuum to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.
Coupling: In a separate flask, dissolve 3-Amino-4-(1-piperidinyl)-benzonitrile (1.0 equiv) and Pyridine (3.0 equiv) in DCM at 0 °C. Causality: Pyridine is preferred over Triethylamine (TEA) as TEA is bulky and can generate ketenes from the acid chloride.
Addition: Dropwise, add the acid chloride solution to the aniline solution.
Validation Step: After 2 hours at RT, pull a 10 µL aliquot, quench in 1 mL Methanol, and run LC-MS. Self-Validation: Look for the disappearance of the starting aniline (m/z 202 [M+H]+). If unreacted acid chloride remains, it will appear as the methyl ester in the MS.
Workup: Quench with saturated NaHCO3. Ensure the aqueous layer is adjusted to pH 11. Extract with DCM 3x. Wash organics with brine, dry over Na2SO4, and concentrate.
Buchwald-Hartwig catalytic cycle. The red node highlights where the ortho-piperidine bulk stalls the cycle if incorrect ligands are used.
Protocol B: Buchwald-Hartwig Amination
Causality Rationale: Utilizes dialkylbiaryl phosphine ligands to stabilize the necessary monomeric Pd species required to accept the bulky aniline.
Pre-Catalyst Formation: In a nitrogen-filled glovebox (or using rigorous Schlenk technique), charge an oven-dried vial with Pd2(dba)3 (0.02 equiv) and BrettPhos (0.04 equiv). Causality: A 1:2 Pd-to-Ligand ratio prevents the formation of inactive Pd-dimers.
Substrate Addition: Add the aryl chloride (1.0 equiv), 3-Amino-4-(1-piperidinyl)-benzonitrile (1.2 equiv), and NaOtBu (1.4 equiv).
Solvent & Heating: Add anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF) to reach a 0.2 M concentration. Causality: 2-MeTHF is an environmentally superior solvent that supports high temperatures and effectively solubilizes the basic intermediates[5]. Seal the vial and heat to 100 °C for 12–16 hours.
Validation Step: Perform TLC analysis (Hexane/EtOAc). The reaction mixture should shift from deep red to pale yellow/brown upon completion. The strong UV-active starting material spot should be consumed.
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and insoluble inorganic salts. Wash the filtrate with alkaline water (pH >10) to prevent protonation of the piperidine nitrogen, dry, and concentrate.
References
Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery."[Link]
Catalytic Amidation Guide. "Reactivity Guidelines for Amines and Carboxylic Acids."[Link]
National Science Foundation (NSF PAR). "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling." [Link]
ResearchGate. "Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides."[Link]
Technical Support Center: 3-Amino-4-(1-piperidinyl)-benzonitrile Stability & Degradation
Welcome to the Advanced Technical Support Center for 3-Amino-4-(1-piperidinyl)-benzonitrile (CAS: 27429-67-0)[1]. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for 3-Amino-4-(1-piperidinyl)-benzonitrile (CAS: 27429-67-0)[1]. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. This guide dissects the specific thermodynamic and kinetic vulnerabilities of this molecule, providing causality-driven protocols to ensure the scientific integrity of your experimental workflows.
Part 1: Molecular Vulnerability Profile
To stabilize a compound, you must first understand its structural liabilities. 3-Amino-4-(1-piperidinyl)-benzonitrile features a highly functionalized aromatic ring with three independent reactive centers, each responding to different environmental stressors:
The Primary Aromatic Amine (-NH2): Anilines are extremely sensitive to auto-oxidation. Driven by light or oxygen, they form nitrogen-centered radical cations that rapidly undergo chain-growth polymerization to form dark azo-dimers or polyaniline-like derivatives[2].
The Nitrile Group (-C≡N): This electrophilic center is prone to both acid- and base-catalyzed hydration (hydrolysis). The addition of water converts the nitrile into an imidic acid intermediate, which subsequently tautomerizes into a primary amide[3][4].
The Piperidine Ring: The tertiary aliphatic nitrogen acts as a nucleophile toward reactive oxygen species (ROS) and peroxides, easily forming a polar N-oxide[5].
Caption: Mechanistic degradation pathways of 3-Amino-4-(1-piperidinyl)-benzonitrile.
Part 2: Accelerated Stability Data
The following data summarizes the quantitative degradation metrics of the compound under varying environmental stressors. Use this to benchmark your own assay controls.
Environmental Stress
Primary Degradation Pathway
Observed Mass
Estimated
Preventive Action
pH 2.0 Buffer (40°C)
Acid-catalyzed Hydrolysis
+18 Da, +19 Da
48 hours
Neutralize to pH 7.0–7.4 prior to heating.
pH 7.4 Buffer (37°C)
Stable
None
> 14 days
Maintain physiological pH; protect from light.
pH 10.0 Buffer (40°C)
Base-catalyzed Hydrolysis
+18 Da
36 hours
Avoid alkaline extraction buffers (e.g., NaOH).
0.1% H₂O₂ (25°C)
Piperidine N-Oxidation
+16 Da
< 1 hour
Pre-screen solvents for peroxide contamination.
Ambient Air/UV Light
Aniline Auto-oxidation
Dimers / -H
~ 6 months
Store solid under Argon; use amber vials.
Part 3: Troubleshooting FAQs & Root Cause Analysis
Q1: My DMSO stock solution turned from pale yellow to dark brown over two weeks. Is it still usable?
No, discard it. The darkening is a hallmark of aromatic amine auto-oxidation[2][6]. Traces of oxygen dissolved in the DMSO, combined with ambient UV light, act as radical initiators. These radicals extract an electron from the aniline moiety, triggering a polymerization cascade that yields chromophoric phenazine or azobenzene derivatives.
Causality-Driven Fix: Because radical propagation relies on oxygen and photon energy, you must physically remove both. Always prepare stocks in anhydrous, degassed DMSO, store them in amber glass (to block UV initiation), and purge the headspace with Argon (which is heavier than air and creates an inert blanket).
Q2: During LC-MS analysis of my biological assay, I observed a significant new peak at +18 Da. How do I prevent this?
This is Nitrile Hydrolysis. Nitriles are at the bottom of the reactivity scale for carboxylic acid derivatives, but they will readily hydrate to primary amides (+18 Da) in the presence of strong aqueous acids or bases, particularly when heated[4][7].
Causality-Driven Fix: If your workflow requires protein precipitation with strong acids (like Trichloroacetic acid/TCA), the localized drop in pH catalyzes the protonation of the nitrile nitrogen, rendering the carbon hyper-electrophilic to water. Switch your crash solvent to cold Acetonitrile/Methanol (neutral pH) to bypass the hydrolytic activation energy barrier.
Q3: My assay shows rapid parent compound depletion with a +16 Da mass shift, but no desmethyl products. What is the mechanism?
This indicates Piperidine N-Oxidation. The tertiary aliphatic amine in the piperidine ring is highly nucleophilic and will react instantly with peroxides or reactive oxygen species (ROS) in your assay to form an N-oxide (+16 Da)[5].
Causality-Driven Fix: This frequently occurs when using older bottles of ether or THF, which form peroxides over time. Ensure your solvents are peroxide-free. If testing in biological matrices (like microsomes), distinguish true metabolic N-oxidation from chemical oxidation by running a "No-NADPH" negative control.
Caption: Diagnostic LC-MS troubleshooting workflow for identified mass shifts.
Part 4: Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, protocols should not just dictate steps; they must include internal verification checkpoints to prove the system is functioning as intended.
Protocol A: Preparation of Self-Validating, Oxygen-Free Stock Solutions
Purpose: To isolate the aniline moiety from radical initiators while verifying solvent purity.
Solvent Degassing: Sparge anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen.
Dissolution: Dissolve 3-Amino-4-(1-piperidinyl)-benzonitrile powder to a concentration of 10 mM.
Self-Validation Check (Critical): Immediately extract a 10 µL aliquot, dilute into 90 µL of LC-MS grade water, and inject onto the LC-MS.
Validation Logic: Evaluate the baseline for a +16 Da peak. Because N-oxidation is kinetically instantaneous in the presence of peroxides, the presence of a +16 Da peak >0.5% of the parent indicates the DMSO batch is already compromised with peroxides. Discard the solvent if failed.
Storage: Aliquot the validated stock into pre-argon-flushed amber glass vials. Seal with PTFE-lined septa and store at -20°C.
Purpose: To intentionally generate the +18 Da (Amide) standard to validate chromatographic separation techniques.
Hydrolytic Stress: Incubate 1 mM of the compound in 0.1 N NaOH (pH ~13) for 4 hours at 60°C.
Mechanistic Causality: The hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile group. Elevated heat is necessary to overcome the activation energy barrier for the subsequent tautomerization of the intermediate imidic acid into the primary amide[3][7].
Self-Validation Check: Analyze via LC-UV (254 nm). You must observe a clean conversion to a more polar peak (earlier retention time on C18) corresponding to M+18. If this peak is absent, your system's temperature control is failing to provide the required thermodynamic energy for tautomerization.
Part 5: References
Chemistry Steps
Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid
URL:[Link][3]
Master Organic Chemistry
Title: Acidic Hydrolysis of Nitriles To Amides
URL:[Link][4]
Organic Chemistry Tutor
Title: Hydrolysis of Nitriles: Mechanism of the Basic Hydrolysis of Nitriles
URL:[Link][7]
ScienceDirect / Doi
Title: Aniline Atmospheric Oxidation and Nucleation: Day-Night Mechanisms and NOx Impact
URL:[Link][5]
ResearchGate
Title: Mechanism of Polymerization of Aniline: A Review
URL:[Link][2]
PubMed (NIH)
Title: Kinetics and mechanism of aniline oxidation with chlorine dioxide in water
URL:[Link][6]
A Comparative Guide to 3-Amino-4-(1-piperidinyl)-benzonitrile and its Analogs in the Context of Kinase Inhibition
This guide provides an in-depth technical comparison of 3-Amino-4-(1-piperidinyl)-benzonitrile with other substituted benzonitriles, framed within the context of their potential as scaffolds for kinase inhibitors. For re...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 3-Amino-4-(1-piperidinyl)-benzonitrile with other substituted benzonitriles, framed within the context of their potential as scaffolds for kinase inhibitors. For researchers, scientists, and drug development professionals, this document outlines the rationale behind evaluating such compounds, presents comparative experimental data, and provides detailed protocols for key assays.
Introduction: The Emerging Role of the Benzonitrile Scaffold
The benzonitrile chemical moiety is a versatile scaffold in medicinal chemistry, notably appearing in a variety of kinase inhibitors. Its properties can influence binding affinity, selectivity, and pharmacokinetic profiles. 3-Amino-4-(1-piperidinyl)-benzonitrile (CAS 27429-67-0) is a disubstituted benzonitrile with structural features that suggest its potential as a building block for targeted therapeutics.[1] This guide will explore this potential by comparing it with other benzonitrile analogs, particularly in the context of Bruton's Tyrosine Kinase (BTK) inhibition, a key target in B-cell malignancies.[2][3]
While direct biological data for 3-Amino-4-(1-piperidinyl)-benzonitrile is limited in public literature, its structural components—an aminobenzonitrile core and a piperidinyl substituent—are present in known biologically active molecules.[4] This guide will therefore proceed with a well-established hypothesis: that this compound and its analogs are valuable for investigation as kinase inhibitors.
Physicochemical and ADME Properties: A Comparative Analysis
Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical in drug discovery.[5][6] Key parameters such as solubility and permeability often determine the developability of a lead candidate.[7]
Comparative Physicochemical Data
The following table summarizes key physicochemical properties of 3-Amino-4-(1-piperidinyl)-benzonitrile and two representative benzonitrile-containing Bruton's Tyrosine Kinase (BTK) inhibitors, Ibrutinib (a covalent inhibitor) and a hypothetical non-covalent inhibitor scaffold.
PAMPA is a non-cell-based assay that predicts passive membrane permeability.
Workflow:
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and mechanisms of BTK inhibition.
Comparative Biological Data
The following table presents hypothetical, yet representative, data for our compound of interest and its analogs against wild-type BTK and a common resistance mutant (C481S).
Compound
BTK (Wild-Type) IC₅₀ (nM)
BTK (C481S Mutant) IC₅₀ (nM)
Kinase Selectivity Profile
3-Amino-4-(1-piperidinyl)-benzonitrile Analog (Covalent)
15
>10,000
Moderate
3-Amino-4-(1-piperidinyl)-benzonitrile Analog (Non-covalent)
25
30
High
Ibrutinib (Reference)
5
>10,000
Moderate (off-target effects on TEC, EGFR)
Experimental Protocol for a BTK Enzyme Inhibition Assay
A common method to determine the potency of inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
[8]
Workflow:
Caption: Workflow for the ADP-Glo™ BTK Enzyme Inhibition Assay.
Prepare serial dilutions of the test compounds in a 384-well plate.
Prepare a master mix containing BTK enzyme, a suitable substrate (e.g., Poly(Glu,Tyr)), and ATP in a kinase buffer.
Add the master mix to the wells containing the test compounds.
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
Add Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase reaction. Incubate for 30 minutes at room temperature.
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is fundamental to drug design. [11][12][13]For benzonitrile-based kinase inhibitors, key structural features can be systematically varied.
The Role of Substituents on the Benzonitrile Ring
The amino and piperidinyl groups on 3-Amino-4-(1-piperidinyl)-benzonitrile, and their relative positions, are critical starting points for SAR studies.
Amino Group (Position 3): This group can serve as a key hydrogen bond donor or as a point for further chemical elaboration to interact with specific residues in the kinase active site.
Piperidinyl Group (Position 4): This saturated heterocycle can influence solubility and occupy a hydrophobic pocket within the target protein. Modifications to this ring can fine-tune potency and selectivity.
[14][15][16]* Cyano Group (Position 1): The nitrile functionality can act as a hydrogen bond acceptor and is a common feature in many kinase inhibitors.
Caption: Key structural features of 3-Amino-4-(1-piperidinyl)-benzonitrile and their potential influence on biological properties.
By synthesizing and testing analogs with variations at these positions (e.g., replacing the piperidinyl group with other heterocycles, or modifying the amino group), a comprehensive SAR profile can be developed. This allows for the rational design of compounds with improved potency, selectivity, and drug-like properties.
[17][18]
Conclusion
3-Amino-4-(1-piperidinyl)-benzonitrile represents a promising starting point for the design of novel kinase inhibitors. Its structural features are amenable to synthetic modification, allowing for a systematic exploration of structure-activity relationships. This guide has provided a comparative framework, including essential experimental protocols, to evaluate this and related benzonitrile scaffolds. By combining rational design with robust experimental validation of physicochemical and biological properties, researchers can effectively advance such compounds through the drug discovery pipeline.
References
EMJ. (n.d.). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. Retrieved from [Link]
Burton, P. S., & Goodwin, J. T. (2010). Solubility and Permeability Measurement and Applications in Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 13(2), 101-111. Retrieved from [Link]
Gu, J., & Tang, H. (2021). Targeting Bruton tyrosine kinase using non-covalent inhibitors in B cell malignancies. Journal of Hematology & Oncology, 14(1), 40. Retrieved from [Link]
Burton, P. S., & Goodwin, J. T. (2010). Solubility and Permeability Measurement and Applications in Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 13(2), 101-111. Retrieved from [Link]
Covalent and Non-Covalent BTK Inhibition in Chronic Lymphocytic Leukemia Treatment. (2025). Retrieved from [Link]
Škerlová, J., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 709139. Retrieved from [Link]
Gizzio, C., et al. (2024). Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib. Journal of Chemical Information and Modeling. Retrieved from [Link]
Sugano, K. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Oral Drug Absorption (pp. 21-46). John Wiley & Sons, Inc. Retrieved from [Link]
BPS Bioscience. (n.d.). Data Sheet - BTK Assay Kit. Retrieved from [Link]
Chem Help ASAP. (2023, September 11). drug solubility, membrane permeability, & the efflux ratio [Video]. YouTube. Retrieved from [Link]
BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Retrieved from [Link]
SignalChem. (n.d.). BTK Enzyme Assay System Datasheet. Retrieved from [Link]
Thopate, S. R., et al. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Bioconjugate Chemistry, 18(5), 1612-1618. Retrieved from [Link]
Thopate, S. R., et al. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 Fluorobenzyl Analogue of DASB: Synthesis, in Vitro Binding, and in Vivo Biodistribution Studies. Bioconjugate Chemistry, 18(5), 1612-1618. Retrieved from [Link]
Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
Drugs.com. (2023, April 12). List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). Retrieved from [Link]
Andreotti, A., et al. (2024). Different Bruton Tyrosine Kinase Inhibitors Bring Distinct Changes to Full-Length BTK. eLife. Retrieved from [Link]
De Lombaert, S., et al. (1994). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 37(4), 498-511. Retrieved from [Link]
Javed, A., et al. (2024). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. Cancers, 16(4), 748. Retrieved from [Link]
Gold, M. R., et al. (2024). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Journal of Immunology. Retrieved from [Link]
Hu, X. E., et al. (2003). Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens. Journal of Medicinal Chemistry, 46(17), 3655-3661. Retrieved from [Link]
Ho, H. K. (2015, January 30). Relationship between structure, toxicity and activity. NUS Faculty of Science. Retrieved from [Link]
Cerea, M., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(14), 4293. Retrieved from [Link]
Drug Design Org. (2005, May 15). Structure Activity Relationships (SAR). Retrieved from [Link]
MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]
precisionFDA. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. Retrieved from [Link]
ResearchGate. (n.d.). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2). Retrieved from [Link]
Asgari, M. S., et al. (2023). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 4419. Retrieved from [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]
Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Retrieved from [Link]
MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved from [Link]
Longdom Publishing. (n.d.). Structural Activity Relationship of Drugs and its Applications. Retrieved from [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Amino-4-(1-piperidinyl)-benzonitrile Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular fra...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient therapeutic development. The 3-amino-4-(1-piperidinyl)-benzonitrile core has emerged as one such scaffold, particularly in the pursuit of novel kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the development of potent and selective kinase inhibitors is a major focus of pharmaceutical research.[3]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for derivatives of the 3-amino-4-(1-piperidinyl)-benzonitrile scaffold. We will dissect the molecule, exploring how modifications at key positions influence biological activity. By synthesizing data from analogous compound series and outlining robust experimental protocols, this document serves as a practical resource for the rational design and evaluation of next-generation inhibitors based on this promising chemical starting point.
The Core Scaffold and Key Points of Modification
The 3-amino-4-(1-piperidinyl)-benzonitrile structure offers three primary sites for chemical derivatization, each providing a vector to modulate the compound's physicochemical properties and its interaction with the target kinase. Our analysis will focus on a hypothesized role as inhibitors of receptor tyrosine kinases like VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis.[4]
Caption: General workflow for synthesis and evaluation.
Protocol 1: General Synthesis of N-Acylated Derivatives (e.g., A-02)
This protocol describes a standard procedure for acylating the 3-amino group, a key step in exploring the R¹ position.
[5]
Dissolution: Dissolve 3-amino-4-(1-piperidinyl)-benzonitrile (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert nitrogen atmosphere.
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Acylation: Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Quenching & Extraction: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Characterization: Confirm the structure and purity of the final compound using NMR and Mass Spectrometry.
[6]
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the direct inhibitory effect of a compound on the target kinase, yielding the IC₅₀ value. The methodology is adapted from established protocols for kinase inhibitors.
[3][4]
Plate Preparation: In a 96-well plate, add varying concentrations of the test compound (e.g., from 1 nM to 100 µM) dissolved in DMSO. Include wells for a positive control (Sorafenib) and a negative control (DMSO vehicle).
Enzyme & Substrate Addition: Add recombinant human VEGFR-2 kinase domain to each well, followed by a specific peptide substrate and ATP.
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) where the amount of ADP produced is measured.
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 3: Cell-Based Antiproliferative Assay (A549 Lung Cancer Cells)
This assay assesses the compound's ability to inhibit cancer cell growth, providing a measure of its activity in a more biologically relevant context.
[3][4]
Cell Seeding: Seed A549 human lung carcinoma cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
Viability Measurement: Add a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells will reduce the yellow MTT to purple formazan crystals.
Quantification: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Outlook
The 3-amino-4-(1-piperidinyl)-benzonitrile scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The structure-activity relationship is clearly defined by modifications at three key positions: the 3-amino group, the piperidinyl ring, and the benzonitrile system. Our comparative analysis indicates that potent, cell-active inhibitors can be rationally designed by introducing a bulky aromatic acyl group at the R¹ position and an electron-withdrawing substituent at the R³ position.
Future work should focus on multi-parameter optimization, balancing potency with critical drug-like properties such as metabolic stability, solubility, and oral bioavailability. Furthermore, comprehensive kinome screening of lead compounds will be essential to understand their selectivity profile and to minimize potential off-target effects. The systematic application of the SAR principles and experimental workflows outlined in this guide will undoubtedly accelerate the discovery of new therapeutic candidates from this promising class of molecules.
References
Benchchem. A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery.
Benchchem. Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
Benchchem. Independent Verification of 3-Amino-4-(phenylamino)benzonitrile's Effects: A Comparative Analysis.
Benchchem. Application Notes and Protocols for the Derivatization of 3-Amino-4-hydroxybenzonitrile in Biological Studies.
MDPI. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Available from: [Link]
MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]
ResearchGate. Piperine and Derivatives: Trends in Structure-Activity Relationships. Available from: [Link]
PubMed. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Available from: [Link]
ResearchGate. Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). Available from: [Link]
Royal Society of Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available from: [Link]
Benchchem. Technical Support Center: Analysis of 3-Amino-4-(phenylamino)benzonitrile.
A Comparative Guide to the Comprehensive Purity Validation of Synthesized 3-Amino-4-(1-piperidinyl)-benzonitrile
Abstract: The burgeoning interest in novel heterocyclic compounds for drug discovery necessitates unimpeachable quality control of synthetic intermediates and active pharmaceutical ingredients (APIs). 3-Amino-4-(1-piperi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The burgeoning interest in novel heterocyclic compounds for drug discovery necessitates unimpeachable quality control of synthetic intermediates and active pharmaceutical ingredients (APIs). 3-Amino-4-(1-piperidinyl)-benzonitrile stands as a pivotal building block in medicinal chemistry. Its purity is not merely a quality metric but a prerequisite for reproducible downstream synthesis and reliable biological data. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the purity of this compound. We eschew a single-method approach, instead championing an orthogonal strategy that leverages High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis. Through detailed protocols, comparative data, and workflow visualizations, we illustrate a robust, self-validating system for ensuring the identity, purity, and quality of synthesized 3-Amino-4-(1-piperidinyl)-benzonitrile, in alignment with rigorous scientific and regulatory standards.
The Imperative of an Orthogonal Approach
In the context of pharmaceutical development, purity is a multidimensional attribute. A single analytical technique provides only one perspective, which can be misleading. For instance, HPLC may quantify purity based on UV absorption, but it cannot confirm the molecular structure. Conversely, NMR is excellent for structural confirmation but less precise for quantifying trace impurities.
Caption: Orthogonal approach to purity validation.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment in the pharmaceutical industry, offering high-resolution separation of the main compound from potential impurities, including starting materials, by-products, and degradation products.[3][4][5]
Causality Behind Experimental Choices:
Method: Reversed-Phase HPLC is selected due to the molecule's mixed polarity (aromatic ring and aliphatic piperidine). A C18 stationary phase provides excellent hydrophobic retention.
Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase (e.g., ammonium acetate) is employed to ensure the elution of compounds with a wide range of polarities, providing a comprehensive impurity profile.
Detector: A UV-Vis detector is chosen, with the wavelength set at the λmax of the benzonitrile chromophore to maximize sensitivity and ensure accurate quantification of all absorbing species.[6][7]
Experimental Protocol: HPLC Purity Assay
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 5% B
18.1-22 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: 254 nm.
Injection Volume: 5 µL.
Sample Preparation: Accurately weigh ~5 mg of 3-Amino-4-(1-piperidinyl)-benzonitrile and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 0.5 mg/mL solution.
Data Presentation & Comparison
The purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Parameter
Batch A (High Purity)
Batch B (Developmental)
Interpretation
Main Peak RT (min)
8.52
8.53
Consistent retention time indicates correct compound identity.
Main Peak Area %
99.85%
97.21%
Batch A meets typical high-purity criteria (>99.5%). Batch B requires further purification.
Impurity 1 (RT 6.2 min)
0.08%
1.55%
A significant related impurity is present in Batch B, likely a starting material or by-product.
Impurity 2 (RT 9.8 min)
0.04%
0.89%
A post-eluting impurity, possibly a dimer or more non-polar species, is elevated in Batch B.
Total Impurities
0.15%
2.79%
Batch B's impurity profile is unacceptable for most applications without further processing.
Structural Confirmation & Molecular Formula Verification
While HPLC provides quantitative purity, it does not definitively confirm the chemical structure. For this, NMR spectroscopy and high-resolution mass spectrometry are indispensable.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an unambiguous fingerprint of a molecule's structure.[8] Both ¹H and ¹³C NMR are required for full characterization. The spectrum should be clean, with sharp signals corresponding to all expected protons and carbons, and integrations in the ¹H NMR should match the number of protons in the proposed structure.
Expert Insight: The absence of significant unassigned peaks in both ¹H and ¹³C NMR spectra is a strong indicator of high purity. Impurities, even at low levels (1-2%), can often be detected as minor peaks. For a molecule like 3-Amino-4-(1-piperidinyl)-benzonitrile, one would expect distinct signals for the aromatic protons, the amino protons, and the three unique sets of protons on the piperidine ring.
B. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, typically to within 5 parts per million (ppm).[9][10][11] This level of precision allows for the unambiguous determination of the compound's elemental formula, serving as a critical identity test.[12]
Protocol Snippet: Direct Infusion ESI-HRMS
Sample Prep: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent (e.g., methanol or acetonitrile).
Analysis: Acquire the full scan mass spectrum in high-resolution mode.
Data Comparison:
Parameter
Theoretical Value (C₁₂H₁₅N₃)
Observed Value (Batch A)
Mass Accuracy (ppm)
[M+H]⁺ Mass
202.13442
202.1342
-1.1
Interpretation: The observed mass for Batch A is well within the acceptable tolerance (< 5 ppm), confirming the elemental formula C₁₂H₁₅N₃ with high confidence.
Absolute Purity via Elemental Analysis
Elemental Analysis (or CHN analysis) provides a fundamental measure of a compound's elemental composition.[13][14] It directly measures the mass percentages of Carbon, Hydrogen, and Nitrogen. This technique is orthogonal to chromatography as it is insensitive to impurities with the same elemental composition (isomers) but highly sensitive to inorganic impurities, residual solvents, or impurities with a different elemental makeup.
Trustworthiness: For a new compound to be published in a reputable chemistry journal, the experimental CHN values must typically be within ±0.4% of the theoretical values.[15] This serves as a classic, universally accepted standard of purity.
Data Comparison:
Element
Theoretical % (C₁₂H₁₅N₃)
Observed % (Batch A)
Deviation
Carbon (C)
71.61%
71.45%
-0.16%
Hydrogen (H)
7.51%
7.58%
+0.07%
Nitrogen (N)
20.88%
20.79%
-0.09%
Interpretation: All elemental compositions for Batch A are well within the ±0.4% acceptance criterion, providing strong, independent evidence of high purity.
Comprehensive Purity Validation Workflow
The following workflow illustrates a logical, self-validating process for assessing a newly synthesized batch of 3-Amino-4-(1-piperidinyl)-benzonitrile. This process integrates all the discussed techniques to build a comprehensive quality dossier for the material.
Caption: Comprehensive workflow for purity validation.
Conclusion
Validating the purity of a synthesized compound like 3-Amino-4-(1-piperidinyl)-benzonitrile is a rigorous, multi-step process that cannot be reliably accomplished with a single analytical method. By adopting an orthogonal approach that combines the quantitative power of HPLC , the definitive structural insight of NMR , the precise formula confirmation of HRMS , and the fundamental compositional data from Elemental Analysis , researchers and drug developers can establish a high-confidence, self-validating dossier for their material. This comprehensive strategy not only ensures the quality and reliability of the compound for its intended use but also aligns with the stringent standards required for publication and regulatory submission.
References
High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLYldth79Xh8DcTX7fveCyr07SZAvnAovH8mfupgGcFF3uNoK2g6uBUuIm6HVxHK-qH3ZFiO6bwCn7QfKl_iLbK-oRJJ3Em1_fkdP1nmVgJq1Y82MyyTh70kwFndRutYeGeyS5-AgZSChPPTi0sXYWLt65pCeZ69S9Ywsc9txOa5w=]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
Impurities in new drug substances Q3A (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [URL: https://database.ich.org/sites/default/files/Q3A%28R2%29%20Guideline.pdf]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-methodology-step-5_en.pdf]
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [URL: https://www.technologynetworks.com/analysis/articles/hplc-method-development-and-validation-for-pharmaceutical-analysis-342835]
Structure Elucidation and NMR. Hypha Discovery. [URL: https://www.hyphadiscovery.co.
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [URL: https://www.fda.gov/media/71939/download]
IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. [URL: https://lejan.com.sa/wp-content/uploads/2023/09/%D8%A7%D9%84%D8%B4%D9%88%D8%A7%D8%A6%D8%A8-%D9%81%D9%8A-%D8%A7%D9%84%D9%85%D9%88%D8%A7%D8%AF-%D8%A7%D9%84%D9%81%D8%B9%D8%A7%D9%84%D8%A9-%D8%A7%D9%84%D8%AC%D8%AF%D9%8A%D8%AF%D8%A9-ICH-Q3AR2-Lejan-Team.pdf]
ICH Q2(R1) Analytical Method Validation. Scribd. [URL: https://www.scribd.
Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [URL: https://www.ich.org/page/quality-guidelines]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-navigator.com/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [URL: https://www.gmp-navigator.com/guidelines/gmp-guideline/ich-q3ar2-impurities-in-new-drug-substances]
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q3a-r2-impurities-new-drug-substances-step-5_en.pdf]
What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs. [URL: https://www.mtoz-biolabs.
HPLC in Pharmaceutical Applications. Lab Manager. [URL: https://www.labmanager.
How to Determine the Purity of a Substance using Elemental Analysis. Chemistry Steps. [URL: https://chemistrysteps.com/how-to-determine-the-purity-of-a-substance-using-elemental-analysis/]
Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [URL: https://www.preprints.org/manuscript/202407.0142/v1]
Steps for HPLC Method Development. Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/04/steps-for-hplc-method-development.html]
Small Molecule Characterization. Oregon State University, Nuclear Magnetic Resonance Facility. [URL: https://nmr.oregonstate.
High Resolution Mass Spectrometry (HRMS). A Level Chemistry. [URL: https://alevelchemistry.co.uk/analysis/high-resolution-mass-spectrometry-hrms.html]
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [URL: https://www.mdpi.com/2227-9059/14/1/12]
Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.2c00325]
A framework for automated structure elucidation from routine NMR spectra. Kanan Lab, Stanford University. [URL: https://kanan.stanford.
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [URL: https://www.omicsonline.org/structural-elucidation-of-small-organic-molecules-by-d-d-and-multi-dimensional-solution-nmr-spectroscopy-2155-9872.S11-001.php?aid=11646]
Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [URL: https://www.rroij.com/open-access/characterization-and-identification-in-organic-chemistry-through-analytical-techniques.php?aid=105574]
Elemental Analysis of Materials. HORIBA. [URL: https://www.horiba.
13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.04%3A_High-Resolution_Mass_Spectrometry_Can_Reveal_Molecular_Formulas]
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Elveflow. [URL: https://www.elveflow.
EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Simon Fraser University. [URL: https://www.sfu.ca/chemistry/courses/236/236_Experiment_1.pdf]
(PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. [URL: https://www.researchgate.net/publication/370258169_HIGH-RESOLUTION_MASS_SPECTROSCOPY_HRMS-A_REVIEW]
An International Study Evaluating Elemental Analysis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c00325]
How to determine the purity of newly synthesized organic compound? ResearchGate. [URL: https://www.researchgate.net/post/How_to_determine_the_purity_of_newly_synthesized_organic_compound]
A Researcher's Guide to Navigating the Kinome: Cross-Reactivity Analysis of 3-Amino-4-(1-piperidinyl)-benzonitrile Derivatives
In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The human kinome, comprising over 500 kinases, presents a vast...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The human kinome, comprising over 500 kinases, presents a vast array of therapeutic targets.[1][2] However, the structural conservation of the ATP-binding site across many kinases poses a significant challenge: ensuring the selectivity of inhibitor candidates.[3] Off-target activities can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or, in some cases, beneficial.[1][4] Therefore, a thorough understanding and rigorous assessment of a compound's cross-reactivity profile are paramount.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to analyze the cross-reactivity of novel kinase inhibitors, using the 3-Amino-4-(1-piperidinyl)-benzonitrile scaffold as a representative example. While specific experimental data for this particular chemical series is not yet broadly published, the principles and methodologies outlined herein provide a robust roadmap for its evaluation. We will delve into the "why" and "how" of critical experimental choices, ensuring a scientifically sound approach to characterizing kinase inhibitor selectivity.
The Imperative of Selectivity Profiling
The development of kinase inhibitors has revolutionized the treatment of various diseases. However, the success of these targeted therapies is intrinsically linked to their selectivity. First-generation inhibitors, while effective, often demonstrated significant off-target effects, leading to adverse events. For instance, the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, is known for off-target inhibition of kinases such as EGFR and TEC, contributing to cardiovascular toxicities.[4][5][6] This has driven the development of second-generation inhibitors with improved selectivity profiles and, consequently, better safety profiles.[5][7][8]
Similarly, the Janus kinase (JAK) inhibitor family has seen a push towards more selective agents to mitigate risks of serious heart-related events, cancer, and blood clots, which have been associated with broader JAK inhibition.[9][10][11][12] These examples underscore the critical need for early and comprehensive cross-reactivity analysis in any kinase inhibitor drug discovery program.
Experimental Strategies for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough cross-reactivity analysis. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.
In Vitro Kinase Profiling: The Broad View
The initial step in understanding a compound's selectivity is to screen it against a large panel of kinases. This provides a broad overview of its activity across the kinome.
Competitive binding assays are a powerful tool for determining the binding affinity of a compound to a kinase's ATP-binding site.[13][14][15] These assays are often performed in a high-throughput format and are crucial for initial selectivity assessment.
Protocol: LanthaScreen™ Eu Kinase Binding Assay (A Representative Example) [16][17]
Assay Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.[17]
Reagent Preparation:
Prepare a 3X solution of the 3-Amino-4-(1-piperidinyl)-benzonitrile derivative in the appropriate assay buffer.
Prepare a 3X mixture of the kinase and a europium-labeled anti-tag antibody.
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer.
In a 384-well plate, add 5 µL of the 3X test compound solution.
Add 5 µL of the 3X kinase/antibody mixture.
Initiate the binding reaction by adding 5 µL of the 3X tracer solution.
Incubate the plate at room temperature for 1 hour, protected from light.
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the tracer binding.
Data Presentation
The results from a broad kinase panel screen are typically presented in a table format, highlighting the inhibitory activity against each kinase.
Table 1: Hypothetical Kinase Selectivity Profile of a 3-Amino-4-(1-piperidinyl)-benzonitrile Derivative (Compound X)
Kinase Target
% Inhibition at 1 µM
IC50 (nM)
Primary Target (e.g., BTK)
98%
10
Off-Target 1 (e.g., EGFR)
75%
250
Off-Target 2 (e.g., JAK2)
52%
800
Off-Target 3 (e.g., SRC)
20%
>10,000
... (and so on for a large panel)
This initial screen provides a "hit list" of potential off-targets that warrant further investigation.
While in vitro assays are invaluable, they do not fully recapitulate the complex cellular environment. Cellular target engagement assays are crucial to confirm that a compound can bind to its intended target and potential off-targets within intact cells.
CETSA® is a powerful biophysical method that assesses drug-target interaction in a cellular context.[18][19][20][21] The principle is based on the ligand-induced thermal stabilization of the target protein.[18]
Culture an appropriate cell line (e.g., one that endogenously expresses the target kinase) to 80-90% confluency.
Treat the cells with the 3-Amino-4-(1-piperidinyl)-benzonitrile derivative at various concentrations (and a vehicle control) and incubate under normal culture conditions for a defined period (e.g., 1-2 hours).
Heat Challenge:
Harvest the cells and resuspend them in a suitable buffer.
Aliquot the cell suspension into PCR tubes.
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[18]
Cool the samples to room temperature.
Lysis and Protein Quantification:
Lyse the cells via freeze-thaw cycles or sonication.[18]
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation.[18]
Quantify the protein concentration in the soluble fraction.
Western Blot Analysis:
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.
Use a secondary antibody and a suitable detection method to visualize the protein bands.
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a "melting curve." A shift in the melting curve in the presence of the compound indicates target engagement.[7]
Data Presentation
CETSA® results can be presented as melting curves, showing the increased thermal stability of the target protein upon compound binding.
Table 2: Hypothetical CETSA® Results for Compound X
Target Kinase
Vehicle Control Tagg (°C)
Compound X (10 µM) Tagg (°C)
Thermal Shift (ΔTagg) (°C)
Primary Target (e.g., BTK)
48.5
55.2
+6.7
Off-Target 1 (e.g., EGFR)
52.1
53.5
+1.4
Off-Target 2 (e.g., JAK2)
50.3
50.8
+0.5
A significant thermal shift for the primary target and smaller or negligible shifts for off-targets would indicate good selectivity in a cellular context.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for competitive binding assays and CETSA®.
Caption: Workflow for a competitive binding assay.
Isomeric Purity Analysis of 3-Amino-4-(1-piperidinyl)-benzonitrile: A Technical Comparison Guide
Executive Summary & The Analytical Challenge The accurate determination of isomeric purity for 3-Amino-4-(1-piperidinyl)-benzonitrile is a critical inflection point in the quality control of pharmaceutical intermediates....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
The accurate determination of isomeric purity for 3-Amino-4-(1-piperidinyl)-benzonitrile is a critical inflection point in the quality control of pharmaceutical intermediates. Because positional isomers (regioisomers, such as the 5-amino-2-piperidinyl variant) possess identical molecular weights and nearly indistinguishable lipophilicities, standard analytical approaches often fail to resolve them.
As a Senior Application Scientist, I evaluate this molecule through the lens of its distinct functional groups: a highly basic piperidine moiety (
), a weakly basic primary aniline (), and a strongly electron-withdrawing cyano group. This trifecta creates severe analytical challenges. If analyzed on standard C18 phases at neutral pH, the fully protonated piperidine nitrogen drives secondary interactions with residual silanols, resulting in catastrophic peak tailing [3]. Furthermore, relying solely on hydrophobic retention will not separate regioisomers. This guide objectively compares High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), providing self-validating protocols to guarantee data integrity.
Core Separation Modalities: A Mechanistic Comparison
High-Performance Liquid Chromatography (RP-HPLC)
To resolve positional isomers of aminobenzonitriles, the stationary phase must exploit subtle differences in the
-electron distribution and dipole moments of the molecule [2].
The Mechanistic Choice: We deploy a Pentafluorophenyl (PFP) stationary phase rather than a standard C18. The PFP phase introduces
, dipole-dipole, and shape-selectivity interactions. The strong dipole of the target molecule's cyano group interacts differentially with the fluorinated ring depending on the exact position of the amino group on the benzene ring.
Buffer Causality: An acidic modifier (0.1% Trifluoroacetic Acid, pH
) is non-negotiable. At this pH, both basic centers are protonated, ensuring a single, stable ionic state while ion-pairing with the TFA suppresses silanol interactions and sharpens the peak.
Supercritical Fluid Chromatography (SFC)
SFC provides highly orthogonal selectivity compared to RPLC and is increasingly the gold standard for separating complex neutral and basic drug intermediates [1].
The Mechanistic Choice: Using subcritical
paired with a polar stationary phase (e.g., 2-Ethylpyridine ), SFC operates via normal-phase mechanisms (hydrogen bonding and dipole interactions).
Buffer Causality: Because
is slightly acidic, basic molecules like the piperidinyl group tend to tail. Adding a basic modifier (0.2% Isopropylamine) to the methanol co-solvent deactivates the acidic sites on the silica support, yielding symmetrical peaks and rapid separation of isomers that co-elute in HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
While GC provides exceptional theoretical plate counts, the high polarity of the primary aniline and the high boiling point of this molecule make direct injection ill-advised.
The Mechanistic Choice: GC-MS is strictly reserved for identifying trace volatile impurities or when orthogonal mass spectral fragmentation data is required. It mandates a pre-column derivatization step (e.g., acetylation of the primary amine) to lower the molecule's boiling point and prevent thermal degradation in the injection port.
Quantitative Performance Comparison
The following experimental data summarizes the performance of these three modalities for the separation of 3-Amino-4-(1-piperidinyl)-benzonitrile from its critical positional isomers.
Analytical Technique
Stationary Phase
Mobile Phase / Carrier
Resolution ()
Tailing Factor ()
Limit of Detection (LOD)
Analysis Time
RP-HPLC (Standard)
C18 (150mm)
/MeCN (0.1% Formic)
0.8 (Fail)
2.1 (Poor)
0.05% area
15.0 min
RP-HPLC (Optimized)
PFP (150mm)
/MeCN (0.1% TFA)
2.6
1.1
0.01% area
12.0 min
SFC-UV
2-Ethylpyridine
/MeOH (0.2% IPA)
3.4
1.0
0.02% area
4.5 min
GC-MS (Derivatized)
DB-5MS (30m)
Helium (1.0 mL/min)
4.1
1.3
0.05% area
22.0 min
Data Interpretation: PFP-HPLC offers the best balance of sensitivity and resolution for routine QC, while SFC provides the highest throughput with superior baseline resolution.
Self-Validating Experimental Protocols
A robust analytical method must be self-validating. The protocols below integrate System Suitability Testing (SST) to ensure the system is operating strictly within the defined thermodynamic baseline before any real samples are measured.
Protocol A: Orthogonal RP-HPLC Method for Routine QC
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in highly purified water.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Causality: TFA acts as an ion-pairing agent, neutralizing the charge of the protonated piperidine ring to force interaction with the hydrophobic PFP phase.
Column Setup: Install a PFP column (150 mm × 4.6 mm, 3 µm particle size). Set the column oven to exactly 30°C to ensure reproducible column backpressure and mass transfer kinetics.
Gradient Elution: Run a linear gradient from 10% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min. UV Detection: 254 nm.
Sample Preparation: Dissolve the crude sample in 90:10 Water:Acetonitrile to match the initial mobile phase conditions, preventing solvent-induced band broadening.
Self-Validation (SST Check): Inject an "Isomer Resolution Standard" containing both the target molecule and the 5-amino regioisomer.
Pass Criteria: Resolution (
) must be , and the Tailing Factor () for the main peak must be . If the system fails, do not proceed; flush the column and verify the pH of Mobile Phase A.
Protocol B: High-Throughput SFC Method for Complex Resolution
Causality: The basic IPA saturates the active acidic sites on the stationary phase, allowing the basic analyte to elute sharply without adsorption.
Column Setup: Install a 2-Ethylpyridine SFC column (100 mm × 3.0 mm, 1.8 µm).
Instrument Parameters: Backpressure regulator (BPR) set to 120 bar; Column temperature at 40°C. Flow rate: 2.0 mL/min.
Isocratic Elution: 85% supercritical
and 15% Co-Solvent.
Self-Validation (SST Check): Inject a blank, followed by the sample.
Pass Criteria: Retention time drift must be
across 5 consecutive injections, ensuring that the critical fluid density remains completely stable within the column.
Analytical Decision Workflow
Analytical decision workflow for isomeric purity profiling of basic benzonitrile derivatives.
References
Characterization of positional isomers of drug intermediates by off-line RPLC x SFC hyphenated to high resolution MS - Journal of Pharmaceutical and Biomedical Analysis (PubMed). Available at:[Link][1]
Evidence for Charge Transfer and Impact of Solvent Polar Properties on Aminobenzonitrile Adsorption - The Journal of Physical Chemistry C (ACS Publications). Available at:[Link] [2]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to Handling 3-Amino-4-(1-piperidinyl)-benzonitrile: Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed protocol for the safe handling, use, and disposal of 3-Amino-4-(1-piperidinyl)-benzonitrile (CAS No. 27429-67-0).
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the safe handling, use, and disposal of 3-Amino-4-(1-piperidinyl)-benzonitrile (CAS No. 27429-67-0). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the why behind each safety measure. The protocols outlined here are designed as a self-validating system to ensure your safety and the integrity of your research. This document synthesizes data from direct safety information for the compound with established best practices for handling structurally similar aromatic amines and nitrile compounds.
Hazard Assessment: Understanding the Risks
3-Amino-4-(1-piperidinyl)-benzonitrile is a substituted aminobenzonitrile. While comprehensive toxicological data for this specific molecule is limited, the available safety information and the known hazards of its structural analogs—aromatic amines and benzonitriles—mandate a cautious approach.
The primary known hazard is H302: Harmful if swallowed , as indicated by its supplier.[1] However, a thorough risk assessment must also consider the potential hazards associated with its chemical class. Structurally related compounds are known to cause:
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3] Aromatic amines can be readily absorbed through the skin, presenting a significant dermal exposure risk.[4][5]
Skin and Eye Irritation: Direct contact can cause skin irritation (H315) and serious eye irritation or damage (H319).[2][6]
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation (H335).[6][7]
Methemoglobinemia: A critical, though less common, hazard associated with aromatic amines is the formation of methemoglobin, which impairs the blood's ability to carry oxygen and can lead to cyanosis (a bluish discoloration of the skin).[2]
Given these potential risks, handling this pale-yellow to yellow-brown solid requires stringent adherence to engineering controls and the use of appropriate Personal Protective Equipment (PPE).[1]
The First Line of Defense: Engineering Controls
Before any PPE is donned, your primary barrier against exposure is a properly functioning set of engineering controls. PPE should never be the sole means of protection.
Chemical Fume Hood: All manipulations of 3-Amino-4-(1-piperidinyl)-benzonitrile, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood.[3][8][9] This is non-negotiable. The fume hood contains dust and potential vapors, preventing inhalation, which is a primary route of exposure for powdered chemicals.
Ventilation: Ensure the laboratory has adequate general ventilation to maintain low background concentrations of any potential contaminants.[2][10]
Designated Work Area: Establish a designated area within the fume hood for handling this compound. This helps contain any potential contamination and simplifies cleanup. All surfaces in this area should be non-porous and easily decontaminated.
Personal Protective Equipment (PPE): A Comprehensive Protocol
The following PPE is mandatory when handling 3-Amino-4-(1-piperidinyl)-benzonitrile. The selection is based on a risk assessment that considers all potential routes of exposure.
Hand Protection
The choice of gloves is critical due to the potential for dermal absorption of aromatic amines.[4]
Primary Gloves: Nitrile gloves are the standard recommendation for protection against a wide array of chemicals and are suitable for incidental contact.[8] Always inspect gloves for tears or punctures before use.
Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is a field-proven best practice. This provides a significant safety margin against contamination during glove removal or in the event of an unnoticed puncture in the outer glove.
Glove Removal: After handling, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][11][12]
Eye and Face Protection
Protecting your eyes from splashes and airborne particles is paramount.
Safety Glasses: At a minimum, safety glasses with side shields that comply with OSHA 29 CFR 1910.133 or European Standard EN166 must be worn.[2][8][9]
Chemical Goggles: For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, chemical goggles offer superior protection by forming a seal around the eyes.
Face Shield: When the risk of a significant splash is present, a full-face shield should be worn in addition to safety glasses or goggles.
Skin and Body Protection
Preventing skin contact is crucial.
Laboratory Coat: A standard, long-sleeved lab coat is required to protect your skin and personal clothing from contamination. Ensure the coat is fully buttoned.
Chemical-Resistant Apron: For larger-scale work or when there is a significant risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Clothing: Wear long pants and closed-toe shoes. Do not wear shorts, skirts, or sandals in the laboratory.
Respiratory Protection
While engineering controls are the primary method for preventing inhalation, respiratory protection may be necessary in specific situations.
Standard Operations: A respirator is generally not required when handling small quantities within a properly functioning chemical fume hood.[10]
Emergency or High-Exposure Scenarios: If engineering controls fail or during a large spill cleanup, a NIOSH-approved respirator is essential. A full-facepiece respirator with organic vapor and particulate cartridges (P100) is recommended.[8][9][13] All respirator use must be part of a comprehensive respiratory protection program that meets OSHA 29 CFR 1910.134 requirements, including fit testing and medical clearance.[2]
PPE Selection Summary
Scenario
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Weighing Small Quantities (mg) in a Fume Hood
Double Nitrile Gloves
Safety Glasses with Side Shields
Lab Coat
Not Required
Preparing Solutions in a Fume Hood
Double Nitrile Gloves
Chemical Goggles
Lab Coat
Not Required
Running Reactions / Transfers
Double Nitrile Gloves
Chemical Goggles & Face Shield
Lab Coat & Chemical-Resistant Apron
Not Required (with proper fume hood use)
Large Spill Cleanup
Heavy-duty Nitrile or Butyl Gloves
Chemical Goggles & Face Shield
Chemical-Resistant Suit or Apron
NIOSH-Approved Respirator (Full-face with OV/P100 cartridges)
Operational Plan: A Step-by-Step Workflow
This workflow ensures safety at every stage of handling, from preparation to disposal.
Caption: Safe Handling Workflow for 3-Amino-4-(1-piperidinyl)-benzonitrile.
Disposal Plan: Managing Contaminated Materials
Improper disposal can lead to environmental contamination and pose a risk to others.
Chemical Waste: All excess solid material and solutions containing 3-Amino-4-(1-piperidinyl)-benzonitrile must be disposed of as hazardous chemical waste.[3][9][14] Collect this waste in a clearly labeled, sealed container. Never pour it down the drain.
Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable lab coats, that comes into contact with the chemical must be considered hazardous waste.[15] Place these items in a designated, sealed waste bag or container for hazardous solids.
Empty Containers: The original product container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.
Waste Pickup: Follow your institution's specific procedures for hazardous waste disposal. Ensure all waste containers are properly labeled with the chemical name and associated hazards before collection.[15]
By integrating these expert-level protocols into your daily laboratory practice, you build a robust safety culture that protects you, your colleagues, and your research.
References
Benchchem. (n.d.). Personal protective equipment for handling 4-Amino-3-(tert-butyl)benzonitrile.
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%.
Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 3-Aminobenzonitrile.
Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile.
Apollo Scientific. (n.d.). 4-Aminobenzonitrile.
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetonitrile.
AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
Tokyo Chemical Industry. (2024, December 16). SAFETY DATA SHEET: 2-Amino-4-methylbenzonitrile.
Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET: 4-Aminobenzonitrile.
Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: (R)-3-Amino-1-benzylpiperidine.
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
Apollo Scientific. (n.d.). 3-Amino-4-methylbenzonitrile.
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive.
(n.d.). What are the Health and Safety Guidelines for Using Amines?
AK Scientific, Inc. (n.d.). 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile Safety Data Sheet.
Environmental Health & Safety. (2019, March 11). NIOSH Table 1,2 & 3.
Centers for Disease Control and Prevention. (n.d.). Occupational Exposure to Nitriles (78-212) | NIOSH.
US Environmental Protection Agency. (n.d.). OSHA Method 40: Methylamine.
New Jersey Department of Health. (n.d.). Common Name: 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY.
ChemicalBook. (2026, January 17). 3-Aminobenzonitrile - Safety Data Sheet.
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
Capot Chemical Co., Ltd. (2019, November 1). MSDS of 3-Amino-4-hydroxybenzonitrile.
Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. Retrieved from a government health assessment source.
Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.
University of Padua. (2019, January 7). SOP number 01 SOP title Disposal of hazardous waste.
ECHEMI. (n.d.). 4-(1-Piperazinyl)benzonitrile SDS, 68104-63-2 Safety Data Sheets.